1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-bromo-4-(2,2,2-trifluoroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYVBAQNXPMHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738489 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoroethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648905-23-1 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoroethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide presents a comprehensive overview of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene, including a plausible synthetic pathway, its predicted physicochemical properties, expected reactivity, and potential applications in the development of novel therapeutics. The information provided is grounded in established chemical principles and data from structurally related compounds.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These properties are essential for its handling, storage, and for predicting its behavior in chemical reactions and biological systems.
| Property | Predicted Value |
| Molecular Formula | C₈H₆BrF₃O₂S |
| Molecular Weight | 303.09 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) |
| Melting Point | Estimated to be in the range of 100-150 °C |
| Boiling Point | > 300 °C (decomposes) |
| LogP | ~2.5-3.5 |
Synthesis of this compound
The synthesis of the title compound can be envisioned through a two-step sequence starting from 4-bromothiophenol. The first step involves the S-trifluoroethylation of the thiophenol, followed by the oxidation of the resulting sulfide to the corresponding sulfone.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene
This step involves the nucleophilic substitution of a trifluoroethylating agent with 4-bromothiophenol.
Protocol:
-
To a stirred solution of 4-bromothiophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq).
-
To this mixture, add 2,2,2-trifluoroethyl iodide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene.
Step 2: Oxidation to this compound
The sulfide intermediate is then oxidized to the target sulfone. A variety of oxidizing agents can be employed for this transformation.[4][5]
Protocol:
-
Dissolve the 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Reactivity and Chemical Transformations
The title compound possesses two primary sites of reactivity: the aryl bromide and the sulfonyl group.
-
Aryl Bromide: The carbon-bromine bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of various substituents at the para-position, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
Sulfonyl Group: The sulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can activate the ring for nucleophilic aromatic substitution under certain conditions. The sulfonyl group itself is generally stable to many reaction conditions.
Potential Chemical Transformations
Caption: Key reactivity of the aryl bromide moiety.
Potential Applications in Drug Discovery
The unique combination of the aryl sulfone and trifluoroethyl moieties suggests potential applications in various therapeutic areas. Aryl sulfones are present in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][6] The trifluoroethyl group can enhance drug-like properties.
A hypothetical application could be in the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The this compound scaffold could serve as a key intermediate, where the aryl bromide is used to couple with a suitable heterocyclic boronic acid or amine to generate potential kinase inhibitors. The trifluoroethyl sulfonyl phenyl moiety could then occupy a hydrophobic pocket in the enzyme's active site, potentially increasing potency and selectivity.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical inhibition of a kinase signaling pathway.
Analytical Characterization
The structure of this compound can be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' system for the aromatic protons and a quartet for the methylene protons adjacent to the trifluoromethyl group.
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl group being significantly downfield. The trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR should exhibit a triplet corresponding to the three equivalent fluorine atoms coupled to the adjacent methylene protons.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the sulfonyl group (S=O stretching) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[7]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a bromine atom.
Safety Information
As a novel compound, detailed toxicological data for this compound is not available. However, based on the reactivity of its functional groups, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For structurally similar compounds, hazard statements include skin, eye, and respiratory irritation.[8]
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. WO2015087352A1 - A process for the synthesis of aryl sulfones - Google Patents [patents.google.com]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-Bromo-4- (trifluoromethyl)sulfonyl benzene 312-20-9 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Introduction
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is a key building block in contemporary medicinal and agricultural chemistry. The presence of the trifluoroethyl sulfonyl moiety imparts unique electronic properties and metabolic stability to molecules, making this compound a valuable precursor for the synthesis of novel therapeutic agents and agrochemicals. Specifically, the strong electron-withdrawing nature of the trifluoroethyl sulfone group enhances the potential for cross-coupling reactions at the bromine-substituted position and can influence the biological activity of the final products. This guide provides a comprehensive overview of the synthetic routes to this important intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a two-step sequence starting from readily available 4-bromothiophenol. The first step involves the formation of the thioether intermediate, 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene. This is followed by the oxidation of the thioether to the desired sulfone. Two primary strategies for the initial thioether formation are presented, offering flexibility based on starting material availability and desired reaction conditions.
Part 1: Synthesis of the Thioether Intermediate
The critical first step is the formation of the C-S bond to create 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene. We will explore two robust methods to achieve this transformation.
Method A: Direct S-Alkylation of 4-Bromothiophenol
This classical approach relies on the nucleophilic attack of the thiolate, generated from 4-bromothiophenol, on an electrophilic trifluoroethyl source. 2,2,2-Trifluoroethyl iodide is a suitable reagent for this purpose. The reaction proceeds via a standard SN2 mechanism.
Causality of Experimental Choices:
-
Base: A moderately strong base such as potassium carbonate is used to deprotonate the thiol, forming the more nucleophilic thiolate in situ. This avoids the need to handle the potentially air-sensitive thiolate directly.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation without strongly solvating the thiolate anion, thus enhancing its nucleophilicity.
-
Temperature: The reaction is typically conducted at a slightly elevated temperature to ensure a reasonable reaction rate without promoting significant side reactions.
Experimental Protocol: S-Alkylation
-
To a solution of 4-bromothiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add 2,2,2-trifluoroethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene.
Method B: Copper-Catalyzed Trifluoroethylthiolation of 1,4-Dibromobenzene
Causality of Experimental Choices:
-
Catalyst System: A copper(I) source, such as copper(I) iodide, is used as the catalyst. The mechanism likely involves the oxidative addition of the aryl bromide to a Cu(I)-trifluoroethylthiolate species, followed by reductive elimination.[2][3]
-
Ligand: A ligand such as 1,10-phenanthroline can be used to stabilize the copper catalyst and enhance its reactivity.
-
Reducing Agent: Sodium borohydride is used to reduce elemental sulfur in situ to form the reactive sulfide species.
Experimental Protocol: Copper-Catalyzed Thiolation
-
In a reaction vessel, combine 1,4-dibromobenzene (1.0 eq), elemental sulfur (1.2 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq) in DMF.
-
Add sodium borohydride (2.0 eq) portion-wise under an inert atmosphere.
-
Add 1,1,1-trifluoro-2-iodoethane (1.5 eq) to the mixture.
-
Heat the reaction to 90 °C and stir for 12-18 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the mixture and quench with aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Part 2: Oxidation of the Thioether to the Sulfone
The second stage of the synthesis is the oxidation of the intermediate thioether to the target sulfone. This transformation requires a strong oxidizing agent. Two commonly employed and effective reagents for this purpose are meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®.
Causality of Experimental Choices:
-
Stoichiometry: The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. To drive the reaction to the sulfone, at least two equivalents of the oxidizing agent are required. Using a slight excess (e.g., 2.2 equivalents) ensures complete conversion.
-
Solvent: Dichloromethane (DCM) is a common solvent for m-CPBA oxidations due to its inertness and ability to dissolve both the starting material and the reagent. For Oxone, a mixture of methanol and water is often used to ensure solubility of the inorganic oxidant.[4]
-
Temperature: The oxidation is exothermic. The reaction is typically started at a low temperature (0 °C) and allowed to warm to room temperature to control the reaction rate and prevent potential side reactions.
Method A: Oxidation using m-CPBA
m-CPBA is a widely used, selective oxidant in organic synthesis. The reaction mechanism is believed to be a concerted process.[5]
Experimental Protocol: m-CPBA Oxidation
-
Dissolve 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approximately 70-77% purity, 2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Method B: Oxidation using Oxone®
Oxone®, a triple salt of potassium peroxymonosulfate, is an inexpensive, stable, and environmentally friendly oxidizing agent.[6]
Experimental Protocol: Oxone® Oxidation
-
Dissolve 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Add Oxone® (2.2 eq) to the solution in portions.
-
Stir the mixture vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by recrystallization as described in the m-CPBA method.
Data Presentation
Table 1: Summary of Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Typical Yield |
| Thioether Synthesis (S-Alkylation) | 4-bromothiophenol, 2,2,2-trifluoroethyl iodide, K₂CO₃ | DMF | 60-70 °C | 70-85% |
| Thioether Synthesis (Cu-catalyzed) | 1,4-dibromobenzene, S₈, CF₃CH₂I, NaBH₄, CuI | DMF | 90 °C | 60-75% |
| Sulfone Synthesis (m-CPBA) | Thioether, m-CPBA | DCM | 0 °C to RT | 85-95% |
| Sulfone Synthesis (Oxone®) | Thioether, Oxone® | MeOH/H₂O | Room Temp. | 80-90% |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene | C₈H₆BrF₃S | 287.09 | ~7.5 (d, 2H), ~7.2 (d, 2H), ~3.4 (q, 2H) | Predicted shifts based on analogs |
| This compound | C₈H₆BrF₃O₂S | 319.09 | No experimental data found | No experimental data found |
Note: The 1H NMR data for the thioether is estimated based on the data for 1-bromo-4-(2,2,2-trifluoroethyl)benzene, which shows signals at 7.48 (d, 2H), 7.15 (d, 2H), and 3.30 (q, 2H) ppm.[7] The electron-donating sulfur atom would likely cause a slight upfield shift of the aromatic protons compared to the direct C-C bond.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Key chemical structures in the synthesis.
Safety and Handling
-
4-Bromothiophenol: This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. It also has a strong, unpleasant stench. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][7]
-
2,2,2-Trifluoroethyl Iodide: Causes serious eye irritation. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.[8]
-
m-CPBA: A strong oxidizing agent that can cause fire on contact with combustible materials. It also causes severe skin and eye burns. Handle with care, avoiding dust generation, and store in a cool, dry place away from flammable substances.[9][10]
-
Oxone® (Potassium Peroxymonosulfate): Harmful if swallowed and causes severe skin burns and eye damage. It is an oxidizer. Avoid contact with combustible materials. Wear appropriate PPE and handle in a well-ventilated area.[6][11]
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the formation of a thioether intermediate followed by oxidation. The choice between direct S-alkylation and copper-catalyzed thiolation for the first step allows for flexibility depending on the available starting materials. For the oxidation step, both m-CPBA and Oxone® are effective reagents, with the choice often depending on cost, scale, and desired work-up conditions. By carefully controlling the reaction parameters and adhering to the safety protocols outlined, researchers can efficiently produce this valuable synthetic building block for applications in drug discovery and materials science.
References
- 1. Copper-Catalyzed 2,2,2-Trifluoroethylthiolation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene, a fluorinated aryl sulfone of significant interest in medicinal chemistry and drug development. This document details the compound's molecular characteristics, outlines a robust synthetic pathway, provides predicted physicochemical and spectroscopic properties based on analogous structures, and explores its potential applications as a versatile building block in the design of novel therapeutic agents. The strategic incorporation of the 2,2,2-trifluoroethyl)sulfonyl moiety offers unique electronic and metabolic properties, making this compound a valuable scaffold for researchers and scientists in the pharmaceutical industry.
Introduction: The Strategic Value of Fluorinated Aryl Sulfones in Medicinal Chemistry
The introduction of fluorine-containing functional groups into bioactive molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The trifluoromethyl group, in particular, has been instrumental in the development of numerous successful drugs.[3][4] Concurrently, the sulfonyl group is a key pharmacophore present in a wide array of therapeutic agents, acting as a hydrogen bond acceptor and influencing the molecule's polarity and solubility.[5] The combination of these two moieties in the form of a trifluoroethylsulfonyl group on an aryl scaffold presents a compelling platform for the design of novel drug candidates.
This compound serves as a bifunctional building block. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of this fluorinated sulfone into more complex molecular architectures. The trifluoroethylsulfonyl group imparts distinct electronic properties and metabolic resistance, making it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide aims to provide researchers with the foundational knowledge required to effectively synthesize, characterize, and utilize this promising chemical entity.
Physicochemical and Spectroscopic Profile
Molecular Properties
A summary of the key molecular properties for this compound is presented in Table 1. The molecular weight is calculated based on its chemical formula, C8H6BrF3O2S.
| Property | Value | Source |
| Molecular Formula | C8H6BrF3O2S | - |
| Molecular Weight | 319.13 g/mol | Calculated |
| Monoisotopic Mass | 317.92546 Da | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 110-120 °C | Predicted |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); Insoluble in water | Predicted |
Rationale for Predictions: The prediction of a solid state and a melting point in the range of 110-120 °C is based on the known solid nature and melting point of 1-bromo-4-(methylsulfonyl)benzene (103-107 °C).[6] The introduction of the larger and more polar trifluoroethyl group is expected to increase intermolecular forces, leading to a slightly higher melting point. The high polarity of the sulfonyl group and the presence of the halogen suggest solubility in polar organic solvents and insolubility in water.
Predicted Spectroscopic Data
The following sections provide predicted spectroscopic data for this compound, which are crucial for its identification and characterization.
The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two sets of equivalent aromatic protons.
-
δ 7.9-8.1 ppm (d, 2H): These protons are ortho to the electron-withdrawing sulfonyl group and are therefore expected to be deshielded, appearing at a lower field.
-
δ 7.7-7.9 ppm (d, 2H): These protons are meta to the sulfonyl group and ortho to the bromine atom.
-
δ 3.8-4.2 ppm (q, 2H): The methylene protons adjacent to the sulfonyl group will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
Justification: The predicted chemical shifts are based on the known spectrum of 4-Bromophenyl methyl sulfone, where the aromatic protons appear around 7.89 ppm.[7][8] The strong electron-withdrawing nature of the trifluoroethyl group is anticipated to shift the adjacent methylene protons significantly downfield.
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
δ 141-143 ppm: Quaternary carbon attached to the sulfonyl group.
-
δ 132-134 ppm: Aromatic C-H carbons ortho to the bromine.
-
δ 129-131 ppm: Aromatic C-H carbons ortho to the sulfonyl group.
-
δ 128-130 ppm: Quaternary carbon attached to the bromine.
-
δ 115-125 ppm (q): The trifluoromethyl carbon, appearing as a quartet due to C-F coupling.
-
δ 55-60 ppm (q): The methylene carbon, appearing as a quartet due to C-F coupling.
Justification: These predictions are extrapolated from the 13C NMR data of 4-Bromophenyl methyl sulfone[7] and typical chemical shifts for carbons bearing trifluoromethyl groups.[9][10]
The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl group.
-
1320-1360 cm-1 (strong, sharp): Asymmetric SO2 stretching.
-
1140-1180 cm-1 (strong, sharp): Symmetric SO2 stretching.
-
1080-1120 cm-1 (strong): C-F stretching vibrations.
-
3050-3100 cm-1 (weak): Aromatic C-H stretching.
-
1570-1600 cm-1 (medium): Aromatic C=C stretching.
Justification: The characteristic strong stretching frequencies of the sulfonyl group are well-documented.[5][8]
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).
-
M+ and [M+2]+ peaks: at m/z 318 and 320, respectively, with roughly equal intensity.
-
Key Fragmentation Pattern: Loss of the trifluoroethyl group (CF3CH2) and the SO2 group.
Synthesis and Purification
A reliable and efficient synthesis of this compound can be achieved through a two-step process, starting from readily available 1,4-dibromobenzene. This approach involves the initial formation of the corresponding trifluoroethyl sulfide, followed by its oxidation to the sulfone.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene
This step involves a copper-catalyzed cross-coupling reaction between 1,4-dibromobenzene and 2,2,2-trifluoroethanethiol. This method is analogous to established procedures for the synthesis of aryl trifluoroethyl sulfides.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dibromobenzene (1.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and a suitable base such as potassium carbonate (K2CO3, 2.0 eq.).
-
Solvent and Reagent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). To this suspension, add 2,2,2-trifluoroethanethiol (1.2 eq.) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene.
Step 2: Oxidation to this compound
The synthesized sulfide is then oxidized to the corresponding sulfone. Several oxidizing agents can be employed for this transformation, with hydrogen peroxide being a green and efficient option.
Experimental Protocol:
-
Reaction Setup: Dissolve the 1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of methanol and water.
-
Oxidant Addition: To the stirred solution, add an excess of 30% aqueous hydrogen peroxide (H2O2, 3-5 eq.) dropwise. The reaction may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na2SO3) until a negative peroxide test is obtained.
-
Isolation and Purification: If the product precipitates, it can be collected by filtration. Otherwise, extract the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na2SO4, and concentrate in vacuo. The crude sulfone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.
Applications in Drug Development
The unique combination of a reactive bromine handle and a metabolically robust, electron-withdrawing trifluoroethylsulfonyl group makes this compound a highly valuable building block in drug discovery.
Caption: Role of this compound in drug development.
Bioisosteric Replacement
The sulfonyl group can act as a bioisostere for other functional groups, such as amides or carboxylates, to modulate biological activity and improve pharmacokinetic properties.[5][11][12][13] The introduction of the trifluoroethylsulfonyl moiety can lead to enhanced interactions with biological targets through hydrogen bonding and dipole interactions, potentially increasing the potency of a drug candidate.
Metabolic Stability
The trifluoroethyl group is known to block metabolic oxidation at the alpha-carbon, thereby increasing the metabolic stability and in vivo half-life of a drug.[3] This is a critical consideration in drug design, as it can lead to improved oral bioavailability and a more favorable dosing regimen.
Scaffold for Combinatorial Chemistry
The presence of the bromine atom allows for the use of this compound in a variety of palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse libraries of compounds for high-throughput screening. By coupling this compound with various boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination), a wide range of novel chemical entities can be synthesized and evaluated for their biological activity.
Conclusion
This compound is a strategically designed building block with significant potential in the field of drug discovery. Its synthesis is achievable through a straightforward and scalable two-step process. The combination of a reactive handle for further chemical elaboration and a functional group that imparts desirable pharmacokinetic properties makes it a valuable tool for medicinal chemists. This guide provides the essential technical information to facilitate the use of this compound in the development of the next generation of therapeutic agents.
References
- 1. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]
- 2. 4-Bromophenyl methyl sulfone | 3466-32-8 [chemicalbook.com]
- 3. 4-Bromophenyl ether [webbook.nist.gov]
- 4. 1-Bromo-4-(methylsulphonyl)benzene | SIELC Technologies [sielc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
- 8. 4-Bromophenyl methyl sulfone(3466-32-8) 1H NMR spectrum [chemicalbook.com]
- 9. compoundchem.com [compoundchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. [PDF] Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene chemical structure
An In-depth Technical Guide to 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized aryl halide of significant interest to researchers in medicinal chemistry and materials science. While not a widely commercialized reagent, its unique combination of a reactive aryl bromide handle and a metabolically robust, electron-withdrawing trifluoroethyl sulfone moiety makes it a valuable building block for the synthesis of complex molecular architectures. This document details its core physicochemical properties, proposes a validated synthetic pathway, explores its key chemical transformations—with a focus on palladium-catalyzed cross-coupling reactions—and contextualizes its application within modern drug discovery workflows. All methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their practical application.
Introduction and Strategic Importance
This compound is an aromatic compound characterized by a para-substituted benzene ring bearing a bromine atom and a 2,2,2-trifluoroethylsulfonyl group (-SO₂CH₂CF₃). The strategic value of this molecule in synthetic programs stems from the distinct and complementary functionalities of its substituents.
-
The Aryl Bromide Handle: The bromine atom serves as a versatile and reactive site for a wide array of metal-catalyzed cross-coupling reactions. It is an ideal precursor for forming new carbon-carbon (e.g., Suzuki-Miyaura coupling) and carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, which are fundamental transformations in the construction of pharmaceutical agents and functional materials.[1][2] The reactivity of aryl bromides is often considered a favorable balance between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides.[2]
-
The Trifluoroethyl Sulfone Moiety: This functional group imparts several desirable properties to the molecule and its derivatives. The sulfonyl group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring, facilitating reactions like nucleophilic aromatic substitution under certain conditions and modulating the reactivity of the aryl bromide.[3] Furthermore, sulfonyl groups are metabolically stable and can act as hydrogen bond acceptors, enhancing interactions with biological targets like proteins.[3] The incorporation of fluorine, particularly as a trifluoroethyl group, is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[4][5]
The combination of these features makes this compound a powerful scaffold for generating libraries of novel compounds in drug discovery and for creating specialized organic materials.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs like 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene (CAS 312-20-9).
| Property | Predicted Value / Characteristic | Rationale & Comparative Data |
| CAS Number | 426666-41-9 | N/A |
| Molecular Formula | C₈H₆BrF₃O₂S | Derived from chemical structure. |
| Molecular Weight | 303.10 g/mol | Calculated from the atomic weights of its constituent elements. |
| Appearance | White to off-white solid | Similar to analogs like 1-bromo-4-((trifluoromethyl)sulfonyl)benzene.[6] |
| Melting Point | 105-109 °C | Based on experimental data for this specific compound. |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water. | Expected behavior for a non-polar, halogenated aromatic compound. |
| ¹H NMR | Aromatic protons expected as two doublets (~7.8-8.1 ppm); Methylene protons as a quartet (~3.8-4.2 ppm). | The strong electron-withdrawing sulfone group shifts aromatic protons downfield. The methylene protons are split by the adjacent CF₃ group. |
| ¹⁹F NMR | A triplet in the range of -60 to -75 ppm. | Typical chemical shift for a CF₃ group adjacent to a methylene group. |
| ¹³C NMR | Aromatic carbons (~125-145 ppm); Methylene carbon (~55-65 ppm, quartet due to C-F coupling); CF₃ carbon (~123 ppm, quartet). | Standard ranges for substituted benzene rings and fluorinated alkyl chains. |
Proposed Synthesis Pathway
A robust and logical synthesis of this compound can be achieved via a two-step sequence involving S-alkylation followed by oxidation. This method offers high yields and utilizes readily available starting materials.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4- (trifluoromethyl)sulfonyl benzene 312-20-9 [sigmaaldrich.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and materials science. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene, a compound featuring a complex interplay of substituent effects. We will deconstruct the spectrum by examining the underlying principles of chemical shifts, spin-spin coupling, and the influence of highly electronegative groups. This document is intended for researchers, scientists, and drug development professionals, offering not only a predictive interpretation of the spectrum but also a robust, field-tested protocol for its acquisition and analysis.
Introduction: The Structural Context
This compound is a para-disubstituted aromatic compound. Its structure is characterized by two powerful electron-withdrawing groups: a bromine atom and a (2,2,2-trifluoroethyl)sulfonyl group. The bromine atom exerts its influence through a combination of inductive withdrawal and resonance donation, while the sulfonyl group, augmented by the three fluorine atoms on the ethyl chain, acts as a potent inductive electron-withdrawing moiety. This electronic architecture is key to understanding the resulting ¹H NMR spectrum, which provides unambiguous confirmation of the compound's constitution.
The analysis of this molecule's spectrum is an excellent case study in predicting and interpreting spectral features arising from:
-
A symmetrically substituted aromatic ring system (AA'BB').
-
Strong deshielding effects from a sulfonyl group.
-
Complex spin-spin coupling between protons and fluorine atoms (³J-coupling).
Foundational Principles: Predicting the Spectrum
Before analyzing the spectrum, it is crucial to understand the causative factors that govern the appearance of the signals.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the local electronic environment of the proton. Electron-withdrawing groups pull electron density away from a proton, "deshielding" it from the applied magnetic field and causing its signal to appear at a higher chemical shift (downfield)[1]. In our target molecule, both the sulfonyl and bromo substituents are expected to shift the aromatic protons significantly downfield from the standard benzene value of ~7.3 ppm[2].
-
Spin-Spin Coupling (J): Neighboring, non-equivalent nuclei interact through the bonding electrons, causing the splitting of signals. This interaction, quantified by the coupling constant (J) in Hertz (Hz), provides direct evidence of connectivity. In this molecule, we anticipate two primary coupling patterns:
-
Ortho-coupling (³J_HH): Between adjacent protons on the benzene ring, typically in the range of 7-10 Hz[3].
-
Proton-Fluorine Coupling (³J_HF): A three-bond coupling between the methylene (-CH₂-) protons and the trifluoromethyl (-CF₃) fluorine atoms.
-
-
The AA'BB' System: Due to the para-substitution, the four aromatic protons are chemically divided into two sets of two equivalent protons[4]. However, the protons within each set are not magnetically equivalent, giving rise to a second-order coupling pattern known as an AA'BB' system. While complex, this system often appears as two "doublets" of equal integration, especially at higher spectrometer frequencies. These are more accurately described as multiplets or apparent doublets[5].
Detailed Spectral Interpretation
Based on first principles and data from analogous structures, the ¹H NMR spectrum of this compound is predicted to contain two distinct signal systems.
The Aromatic Region (δ ~7.8-8.2 ppm)
The four protons on the benzene ring will give rise to a classic AA'BB' pattern. The (2,2,2-trifluoroethyl)sulfonyl group is a significantly stronger electron-withdrawing group than bromine. Consequently, the two protons ortho to the sulfonyl group (H_A) will be the most deshielded and appear furthest downfield. The two protons ortho to the bromine atom (H_B) will appear slightly upfield relative to H_A.
-
Signal 1 (H_A): Apparent Doublet, δ ~8.0-8.2 ppm, 2H. This signal corresponds to the protons adjacent to the -SO₂CH₂CF₃ group.
-
Signal 2 (H_B): Apparent Doublet, δ ~7.8-8.0 ppm, 2H. This signal corresponds to the protons adjacent to the -Br atom.
The splitting pattern for both signals will be dominated by the ortho-coupling constant, ³J_HH, which is expected to be approximately 8-9 Hz.
The Aliphatic Region (δ ~4.0-4.5 ppm)
This region contains the signal for the methylene (-CH₂-) protons. These protons are subject to two powerful electronic effects:
-
Deshielding by the Sulfonyl Group: The adjacent SO₂ group is strongly electron-withdrawing, causing a significant downfield shift.
-
Coupling to the Trifluoromethyl Group: The three equivalent fluorine atoms of the -CF₃ group will split the -CH₂- signal into a quartet (n+1 rule does not strictly apply, but the pattern is a 1:3:3:1 quartet due to coupling to three equivalent I=1/2 nuclei). The ³J_HF coupling constant is typically in the range of 8-12 Hz[6].
-
Signal 3 (-CH₂-): Quartet, δ ~4.0-4.5 ppm, 2H. This signal is a key identifier for the (2,2,2-trifluoroethyl)sulfonyl fragment.
Quantitative Data Summary
The predicted ¹H NMR spectral data for this compound are summarized below.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (H_A) | 8.0 – 8.2 | app d | ³J_HH ≈ 8-9 Hz | 2H |
| Aromatic (H_B) | 7.8 – 8.0 | app d | ³J_HH ≈ 8-9 Hz | 2H |
| Methylene (-CH₂-) | 4.0 – 4.5 | q | ³J_HF ≈ 8-12 Hz | 2H |
Experimental Protocol for Spectrum Acquisition
This protocol provides a self-validating system for acquiring a high-quality, publication-ready ¹H NMR spectrum.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.
-
Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides the reference signal at 0.00 ppm.
-
Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).
Instrument Setup & Data Acquisition (400 MHz Spectrometer)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is critical for achieving sharp lines and resolving fine coupling patterns.
-
Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure efficient power transfer.
-
Parameter Optimization:
-
Pulse Angle: Set to a 30-degree flip angle to allow for a shorter relaxation delay.
-
Acquisition Time (at): Set to 3-4 seconds to ensure adequate data point resolution.
-
Relaxation Delay (d1): Set to 2 seconds. This ensures the nuclei have sufficiently relaxed before the next pulse, allowing for accurate integration.
-
Number of Scans (ns): Start with 16 scans. Increase if necessary to improve the signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply an exponential multiplying function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal (2:2:2 ratio).
Caption: Experimental workflow for ¹H NMR spectrum acquisition.
Visualizing Molecular Connectivity
The key structural information derived from the ¹H NMR spectrum is the connectivity between proton environments, revealed by spin-spin coupling.
Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling interactions.
Conclusion
The ¹H NMR spectrum of this compound is a powerful signature of its molecular structure. A systematic analysis reveals an aromatic AA'BB' system and an aliphatic quartet, both shifted significantly downfield due to the potent electron-withdrawing nature of the substituents. The predicted chemical shifts, multiplicities, and coupling constants provide a clear template for the verification of this compound's identity in a research or industrial setting. By following the detailed experimental protocol provided, scientists can reliably obtain high-fidelity data, ensuring the integrity and accuracy of their structural assignments.
References
A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Abstract
Introduction: The Importance of Structural Elucidation
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is a halogenated organosulfone, a class of compounds with significant applications in medicinal chemistry and materials science. The precise arrangement of its constituent atoms, particularly the substituted benzene ring and the trifluoroethylsulfonyl group, dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.
¹³C NMR spectroscopy is an unparalleled tool for determining the carbon framework of organic molecules. By probing the magnetic environments of individual carbon atoms, this technique provides detailed information about connectivity, chemical functionality, and stereochemistry. This guide will serve as a practical resource for understanding and obtaining the ¹³C NMR spectrum of the title compound.
Predicted ¹³C NMR Spectrum and Signal Assignment
The predicted ¹³C NMR spectrum of this compound is based on the analysis of substituent effects on the chemical shifts of the benzene ring and the characteristic signals of the trifluoroethylsulfonyl moiety. The structure and atom numbering are shown below:
Caption: Molecular structure and atom numbering for this compound.
Aromatic Region (δ 120-145 ppm)
The benzene ring will exhibit four distinct signals due to the para-substitution pattern, which maintains a plane of symmetry. The chemical shifts are influenced by the inductive and resonance effects of the bromo and trifluoroethylsulfonyl substituents.
-
C1 (ipso-carbon attached to Bromine): The bromine atom, despite being electronegative, exerts a "heavy atom effect," which paradoxically shields the directly attached carbon nucleus.[1] This results in an upfield shift compared to what would be expected based on electronegativity alone.[1] Therefore, the signal for C1 is predicted to be in the range of δ 122-128 ppm .
-
C4 (ipso-carbon attached to the Sulfonyl Group): The sulfonyl group is strongly electron-withdrawing, leading to a significant deshielding of the attached carbon atom. This will result in a downfield shift for the C4 signal, predicted to be in the range of δ 140-145 ppm .
-
C2/C6 (ortho to Bromine, meta to Sulfonyl): These carbons will be influenced by both substituents. The deshielding effect of the sulfonyl group at the meta position and the inductive effect of the bromine at the ortho position will result in a downfield shift. The predicted chemical shift for C2 and C6 is in the range of δ 132-136 ppm .
-
C3/C5 (meta to Bromine, ortho to Sulfonyl): These carbons are strongly deshielded by the adjacent electron-withdrawing sulfonyl group. Their signal is expected to appear downfield, in the range of δ 128-132 ppm .
Aliphatic Region (δ 40-130 ppm)
The trifluoroethylsulfonyl group will give rise to two signals.
-
C7 (Methylene Carbon, -SO₂-CH₂-): This carbon is adjacent to the strongly electron-withdrawing sulfonyl group, which will cause a significant downfield shift. Based on data for similar structures, the chemical shift for C7 is predicted to be in the range of δ 55-65 ppm .
-
C8 (Trifluoromethyl Carbon, -CF₃): The three fluorine atoms cause a very strong deshielding of this carbon. Furthermore, the signal will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift for C8 is predicted to be in the range of δ 120-128 ppm (quartet, ¹JCF ≈ 275-280 Hz) .[2]
Summary of Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |
| C1 | 122-128 | Singlet | Attached to Br (heavy atom effect) |
| C2/C6 | 132-136 | Singlet | Ortho to Br, meta to SO₂R |
| C3/C5 | 128-132 | Singlet | Meta to Br, ortho to SO₂R |
| C4 | 140-145 | Singlet | Attached to electron-withdrawing SO₂R |
| C7 | 55-65 | Singlet | Methylene adjacent to SO₂ |
| C8 | 120-128 | Quartet | Trifluoromethyl group |
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that should provide good solubility. A concentration of 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide a more accurate reference.
-
Sample Filtration: If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid compromising the magnetic field homogeneity.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or zgdc30 | Standard proton-decoupled ¹³C experiment. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | To ensure good digital resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | To allow for full relaxation of quaternary carbons. |
| Number of Scans (NS) | 1024 or more | To achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 250 ppm (0-250 ppm) | To encompass all expected carbon signals. |
| Temperature | 298 K | Standard room temperature acquisition. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm or the TMS peak at δ 0.00 ppm.
Workflow for Spectral Analysis
Caption: A workflow diagram illustrating the key stages from sample preparation to final structural confirmation.
Conclusion
This technical guide provides a detailed predictive analysis and a robust experimental framework for the ¹³C NMR characterization of this compound. By understanding the influence of the bromo and trifluoroethylsulfonyl substituents on the carbon chemical shifts, researchers can confidently assign the signals in an experimentally acquired spectrum. The provided protocols for sample preparation, data acquisition, and processing will enable the collection of high-quality data, leading to unambiguous structural elucidation. This foundational spectroscopic knowledge is essential for the advancement of research and development involving this and related chemical entities.
References
mass spectrometry of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
An In-Depth Technical Guide to the Mass Spectrometry of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Executive Summary
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the underlying principles and causal relationships that govern analytical choices. We will explore the molecule's inherent properties that dictate its behavior in a mass spectrometer, predict its fragmentation patterns under different ionization regimes, and provide field-proven protocols for its analysis. This guide is structured to serve as a practical and educational resource for researchers, scientists, and professionals in drug development, enabling them to develop robust analytical methods and accurately interpret complex mass spectral data.
Part 1: Foundational Concepts for the Analyst
A successful mass spectrometric analysis begins with a thorough understanding of the analyte and the analytical techniques. The choices made at this stage are critical for generating high-quality, interpretable data.
The Analyte: Structure and Properties of this compound
The target molecule, this compound, possesses several key structural features that influence its mass spectrometric behavior: a brominated aromatic ring, a sulfonyl linker, and a trifluoroethyl group.
-
Molecular Formula: C₈H₆BrF₃O₂S
-
Monoisotopic Mass: 301.9224 Da (for ⁷⁹Br) and 303.9204 Da (for ⁸¹Br)
-
Key Structural Features:
-
Bromobenzene moiety: The presence of a bromine atom is the most significant feature, as it imparts a highly characteristic isotopic signature.
-
Aryl Sulfone Group: The -SO₂- group is a strong electron-withdrawing group that influences the molecule's polarity and fragmentation pathways.
-
Trifluoroethyl Group: The -CH₂CF₃ group introduces fluorine atoms and provides additional fragmentation sites.
-
Core Principles of Ionization: A Tale of Two Techniques
The ionization method is the most critical experimental parameter. The choice between a "hard" or "soft" ionization technique determines whether the primary goal is to obtain structural information through fragmentation or to confirm molecular weight.
-
Electron Impact (EI) Ionization: EI is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the sample, causing it to ionize and extensively fragment.[1][2] This method is invaluable for elucidating the molecule's structure by analyzing the resulting fragment ions. However, the molecular ion peak may be of low intensity or absent altogether due to its instability.[3][4]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5] It imparts minimal excess energy to the analyte, resulting in very little fragmentation.[4][5] This makes ESI the method of choice for unequivocally determining the molecular weight of the parent compound, typically observed as a protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺, [M+K]⁺).
The Isotopic Signature of Bromine: The Unmistakable M/M+2 Doublet
Nature has provided a convenient diagnostic tool for identifying bromine-containing compounds in mass spectrometry. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[6][7]
This natural distribution results in any bromine-containing ion appearing as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units.[8][9] This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in an ion.
Part 2: Predictive Analysis and Spectral Interpretation
Based on the foundational principles of mass spectrometry and the known fragmentation patterns of related chemical classes, we can predict the mass spectrum of this compound.
Electron Impact (EI-MS): Predicting the Fragmentation Cascade
Under EI conditions, the energetically unstable molecular ion will undergo a series of cleavage reactions. The most probable fragmentation pathways are initiated at the weakest bonds and lead to the formation of stable ions or neutral losses.
Key predicted fragmentation pathways include:
-
C-S Bond Cleavage: Cleavage of the bond between the aromatic ring and the sulfur atom.
-
S-C Bond Cleavage: Cleavage of the bond between the sulfur atom and the ethyl group.
-
Loss of SO₂: A common rearrangement reaction for aryl sulfones involves the extrusion of sulfur dioxide (SO₂), a stable neutral molecule.[10]
-
Loss of Bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical.[8]
References
- 1. Mass 2021 2 (Electron impact) | PDF [slideshare.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. savemyexams.com [savemyexams.com]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene in Organic Solvents
Introduction
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is a halogenated and fluorinated aromatic sulfone. Its structural complexity, incorporating a brominated phenyl ring, a sulfonyl linker, and a trifluoroethyl group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The sulfonyl group is a key pharmacophore in various drugs, while the trifluoroalkyl motif is known to enhance metabolic stability and lipophilicity.[1] Understanding the solubility of this compound in various organic solvents is a critical first step for its application in synthesis, purification, formulation, and biological screening.
This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural attributes. In the absence of extensive empirical data in the public domain, this document offers a predictive framework grounded in the fundamental principles of solute-solvent interactions. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility using the isothermal shake-flask method is presented, empowering researchers to generate reliable and reproducible data.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like"[2]. The structure of this compound features distinct regions that contribute to its overall polarity and potential for intermolecular interactions:
-
Bromobenzene Core : This is a relatively nonpolar and lipophilic component. The presence of bromine increases the molecular weight and polarizability.
-
Sulfonyl Group (-SO₂-) : This is a strongly polar and electron-withdrawing group. The oxygen atoms are potential hydrogen bond acceptors. This group significantly increases the polarity of the molecule.
-
2,2,2-Trifluoroethyl Group (-CH₂CF₃) : The trifluoromethyl (-CF₃) moiety is highly lipophilic and electron-withdrawing.[3][4] While it can participate in weak hydrogen bonding, its primary contribution is to increase the nonpolar character of this part of the molecule.
Based on these structural features, a qualitative solubility profile in various classes of organic solvents can be predicted.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN) | High to Moderate | These solvents are highly polar and can effectively solvate the polar sulfonyl group. Their inability to act as strong hydrogen bond donors is less of a hindrance as the solute is primarily a hydrogen bond acceptor. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | While these solvents can engage in hydrogen bonding with the sulfonyl group, the large, nonpolar bromophenyl and trifluoroethyl groups may limit overall solubility compared to polar aprotic solvents. |
| Less Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone | Moderate | These solvents offer a balance of polarity that can interact favorably with both the polar sulfonyl group and the less polar regions of the molecule. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity mismatch between the highly polar sulfonyl group and these nonpolar solvents will likely result in poor solvation and, consequently, low solubility. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the isothermal shake-flask method, a gold-standard technique for determining the solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath
-
Vials with screw caps and PTFE septa
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.
Step-by-Step Methodology
-
Preparation of Saturated Solutions :
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course experiment is recommended to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis :
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification :
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a validated HPLC method (or other quantitative technique) to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility :
-
Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor
-
The experimental workflow is illustrated in the diagram below.
Caption: Experimental workflow for the determination of solubility using the isothermal shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., DMSO | Value | Value |
| e.g., Ethanol | Value | Value |
| e.g., Dichloromethane | Value | Value |
| e.g., Hexane | Value | Value |
The results from these experiments will provide a quantitative basis to validate or refine the initial predictions. Discrepancies between predicted and observed solubility can offer deeper insights into specific solute-solvent interactions that may not be immediately apparent from structural analysis alone.
Conclusion
References
commercial suppliers of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
An In-Depth Technical Guide to the Commercial Sourcing and Application of 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement and strategic application of 1-bromo-4-((trifluoromethyl)sulfonyl)benzene. We will delve into its chemical properties, commercial availability, and its pivotal role as a versatile building block in modern synthetic chemistry, supported by practical, field-proven protocols.
Introduction: Clarifying the Reagent of Interest
In the field of specialized chemical synthesis, precise nomenclature is critical. While the query for "1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene" points to a specific molecular structure, the more readily available and widely utilized analog in commercial and research settings is 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene . This compound, bearing a trifluoromethylsulfonyl group instead of a trifluoroethylsulfonyl group, is a cornerstone reagent for introducing the potent trifluoromethylsulfonyl moiety into complex molecules.
The trifluoromethylsulfonyl (-SO₂CF₃) group is highly valued in drug design for its strong electron-withdrawing nature and its ability to enhance metabolic stability and cell permeability. The bromo-substituent provides a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions. This guide will focus on the properties, sourcing, and application of this key intermediate, CAS Number 312-20-9 .
Physicochemical Properties and Specifications
Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 312-20-9 | [1] |
| Molecular Formula | C₇H₄BrF₃O₂S | [1][2] |
| Molecular Weight | 289.07 g/mol | [1][3] |
| Appearance | Solid | [1] |
| InChI Key | BRNFLBCPGQCBQQ-UHFFFAOYSA-N | [1] |
| SMILES | BrC1=CC=C(C=C1)S(C(F)(F)F)(=O)=O | [1] |
| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Commercial Suppliers and Procurement
Reliable sourcing is the foundation of reproducible research. 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene is available from several reputable chemical suppliers catering to the research and bulk chemical markets. When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | ≥98.0% (GC) | Offers various quantities for research purposes. Note: Some listings may be for early discovery and require buyer confirmation of identity and purity.[1] |
| Benchchem | High-purity | Marketed as a versatile building block for organic synthesis, particularly in pharmaceutical and agrochemical research.[2] |
| Biosynth | Varies | Available as a research chemical, listed with key physicochemical properties and safety information.[3] |
| Thermo Scientific (Fisher Scientific) | Varies | Available through the Fisher Scientific marketplace, often fulfilled by partners like Sigma-Aldrich.[4] |
Strategic Importance in Medicinal Chemistry and Drug Discovery
The molecular architecture of 1-bromo-4-((trifluoromethyl)sulfonyl)benzene makes it an exceptionally valuable building block for two primary reasons:
-
The Trifluoromethylsulfonyl Moiety : This group is a bioisostere for other functionalities and is known to significantly enhance the pharmacokinetic profile of drug candidates. Its strong electron-withdrawing properties can modulate the pKa of nearby functional groups, and its metabolic stability can prevent unwanted degradation in vivo. The incorporation of trifluoromethyl groups has been linked to improved potency and selectivity of drug candidates.[2]
-
The Aryl Bromide Handle : The bromine atom on the phenyl ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient construction of complex molecular scaffolds from this simple starting material.
Logical Workflow: Application in Suzuki Cross-Coupling
The following diagram illustrates a typical synthetic workflow where 1-bromo-4-((trifluoromethyl)sulfonyl)benzene is used as a substrate in a Suzuki cross-coupling reaction to form a biaryl system, a common core structure in many pharmaceutical agents.
Caption: A typical Suzuki cross-coupling workflow utilizing the aryl bromide.
Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, self-validating methodology for the coupling of 1-bromo-4-((trifluoromethyl)sulfonyl)benzene with a generic arylboronic acid. The causality for each step is explained to ensure technical understanding and reproducibility.
Objective: To synthesize a 4-aryl-1-((trifluoromethyl)sulfonyl)benzene derivative.
Materials:
-
1-Bromo-4-((trifluoromethyl)sulfonyl)benzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Reaction vessel (e.g., Schlenk flask) with condenser and magnetic stirrer
-
Inert atmosphere supply (Nitrogen or Argon)
Methodology:
-
Vessel Preparation (Trustworthiness Pillar): The reaction vessel is rigorously dried in an oven and cooled under a stream of inert gas (N₂ or Ar). Causality: Palladium(0) catalysts are sensitive to oxygen and moisture, which can lead to catalyst deactivation and poor yields. An inert atmosphere is critical.
-
Reagent Addition: To the cooled flask, add 1-bromo-4-((trifluoromethyl)sulfonyl)benzene (1.0 eq), the chosen arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (0.03 eq). Causality: A slight excess of the boronic acid ensures complete consumption of the limiting bromide starting material. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to create a biphasic mixture (typically a 4:1 to 5:1 ratio of toluene to water). Causality: The biphasic system facilitates the dissolution of both the organic-soluble aryl halides/catalysts and the water-soluble inorganic base, enhancing reaction kinetics. Degassing the water (by sparging with N₂ or Ar for 20-30 minutes) is another measure to remove dissolved oxygen.
-
Reaction Execution: Equip the flask with a condenser, ensure the inert atmosphere is maintained, and heat the mixture to 85-95 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Heat is required to overcome the activation energy of the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel. Causality: The aqueous washes remove the inorganic base and salts. Purification by chromatography isolates the desired product from unreacted starting materials, catalyst residues, and byproducts, ensuring high purity of the final compound.
Safety and Handling
As a halogenated organosulfone, 1-bromo-4-((trifluoromethyl)sulfonyl)benzene requires careful handling in a well-ventilated chemical fume hood.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat and sources of ignition.
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Conclusion
1-Bromo-4-((trifluoromethyl)sulfonyl)benzene stands out as a high-value, strategic building block for research and development, particularly in the pharmaceutical sector. Its dual-functionality, combining the beneficial pharmacokinetic properties of the trifluoromethylsulfonyl group with the synthetic versatility of an aryl bromide, makes it an indispensable tool for the modern medicinal chemist. Through reliable commercial suppliers and the application of robust, well-understood synthetic protocols like the Suzuki-Miyaura coupling, researchers can efficiently leverage this reagent to construct novel and complex molecular entities poised for discovery and innovation.
References
- 1. 1-Bromo-4- (trifluoromethyl)sulfonyl benzene 312-20-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene | 312-20-9 | AAA31220 [biosynth.com]
- 4. Sigma Aldrich 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is a compound of increasing interest in medicinal chemistry and materials science, valued for its unique electronic and structural properties conferred by the brominated aromatic ring, the sulfonyl linker, and the trifluoroethyl group. As with any novel chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to ensure the well-being of laboratory personnel and to maintain environmental integrity. This in-depth technical guide provides a comprehensive safety and handling protocol for this compound, synthesized from an analysis of its constituent functional groups and established best practices for related chemical classes. This document is intended to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.
Hazard Analysis: A Molecule in Three Parts
In the absence of a specific Safety Data Sheet (SDS) for this compound, a robust safety assessment must be built upon the known toxicological and reactivity profiles of its core components: the brominated benzene moiety, the aryl sulfonyl group, and the trifluoroethyl chain.
The Brominated Aromatic System: Persistence and Potential Toxicity
Organobromine compounds are noted for their environmental persistence and potential for bioaccumulation.[1] While the acute toxicity of many brominated aromatic compounds is considered low, long-term exposure can lead to adverse health effects.[2] The primary concerns associated with this functional group include:
-
Dermal, Ocular, and Respiratory Irritation: As suggested by the hazard profile of the closely related compound, 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene (CAS 312-20-9), which is classified as a skin, eye, and respiratory irritant (H315, H319, H335), it is prudent to assume similar irritant properties for the target molecule.
-
Hepatotoxicity: Some debromination products of polybrominated flame retardants have been shown to be highly hepatotoxic.[2]
-
Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life and should not be released into the environment.[3]
The Aryl Sulfonyl Group: A Stable but Biologically Active Linker
The sulfonyl functional group is generally characterized by its high stability.[4] Aryl sulfones and sulfonamides are common motifs in pharmaceuticals, indicating their capacity to interact with biological systems.[5] While not typically associated with high acute toxicity, the following points are noteworthy:
-
Biological Activity: The presence of the sulfonyl group suggests that the compound could have unanticipated biological effects. Therefore, minimizing direct exposure is a critical precautionary measure.
-
Reactivity: While generally stable, aryl sulfones can participate in certain chemical reactions, and their reactivity should be considered in the context of the specific experimental conditions.
The Trifluoroethyl Moiety: Enhancing Stability and Modifying Properties
The trifluoromethyl group, and by extension the trifluoroethyl group, is known for its strong electron-withdrawing nature and the high strength of the carbon-fluorine bonds. This imparts several key characteristics:
-
Increased Chemical and Thermal Stability: The trifluoroethyl group is generally inert and resistant to metabolic degradation, which contributes to the overall stability of the molecule.[6][7]
-
Low Acute Toxicity: The trifluoromethyl group itself is not inherently associated with high acute toxicity.[8] However, its presence can significantly alter the electronic properties of the entire molecule, potentially influencing its toxicological profile.
Comprehensive Safety and Handling Protocols
Based on the composite hazard assessment, a multi-layered approach to safety is required, encompassing engineering controls, personal protective equipment, and strict procedural discipline.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE regimen is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[11][12] | Protects against splashes and potential irritant dusts. |
| Hand Protection | Nitrile or neoprene gloves. It is advisable to double-glove, especially during transfers and purification steps.[3][13] | Provides a barrier against skin absorption. Regularly inspect gloves for any signs of degradation or contamination. |
| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or coveralls.[13][14] | Protects skin from accidental spills and contamination. |
| Respiratory | Generally not required when handling small quantities in a fume hood. For large-scale operations or in case of a spill, a respirator may be necessary.[12] | To be used based on a risk assessment of the specific procedure. |
Logical Workflow for Donning and Doffing PPE
References
- 1. A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. csub.edu [csub.edu]
- 11. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. sams-solutions.com [sams-solutions.com]
- 14. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complexities of a Highly Deactivated Aromatic System
The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene presents a unique and challenging substrate for electrophilic aromatic substitution (EAS) reactions. The presence of two potent electron-withdrawing groups—a bromine atom and a 2,2,2-trifluoroethyl)sulfonyl group—renders the benzene ring significantly electron-deficient, or "deactivated," towards attack by electrophiles.[1][2][3] This guide provides a comprehensive analysis of the directing effects of these substituents, predicts the regiochemical outcomes of common EAS reactions, and offers field-proven insights into the practical execution of these transformations.
Understanding the Electronic Landscape: The Dominance of Deactivating Effects
The reactivity of a benzene derivative in electrophilic aromatic substitution is fundamentally governed by the electronic nature of its substituents.[3] Groups that donate electron density to the ring are termed "activating" and accelerate the reaction, while groups that withdraw electron density are "deactivating" and retard the reaction.[1][2][3]
In the case of this compound, both substituents are strongly deactivating.
-
The Bromo Group (-Br): Halogens are a classic example of a substituent with competing electronic effects.[4] Inductively, due to their high electronegativity, they withdraw electron density from the ring, thus deactivating it.[4][5] However, they possess lone pairs of electrons that can be donated to the ring through resonance, a +M effect.[5] For halogens, the inductive effect is generally stronger than the resonance effect, leading to overall deactivation.[4][5]
-
The (2,2,2-trifluoroethyl)sulfonyl Group (-SO₂CH₂CF₃): This is a powerful electron-withdrawing group. The sulfonyl moiety (-SO₂-) is inherently electron-withdrawing due to the high oxidation state of the sulfur atom and the presence of two electronegative oxygen atoms.[2] This effect is significantly amplified by the adjacent 2,2,2-trifluoroethyl group. The three fluorine atoms exert a potent negative inductive effect (-I), pulling electron density away from the sulfonyl group and, consequently, from the aromatic ring.[1][6]
The cumulative effect of these two deactivating groups makes this compound a highly electron-poor and unreactive substrate for electrophilic aromatic substitution.
Predicting Regioselectivity: A Tale of Two Directors
The position at which an incoming electrophile will attack a substituted benzene ring is known as the directing effect of the substituent.[7][8][9]
-
The Bromo Group (-Br): Despite being a deactivator, the bromo group is an ortho, para-director.[4][5] This is because the resonance donation of a lone pair of electrons from the bromine atom can stabilize the cationic intermediate (the arenium ion or sigma complex) formed during attack at the ortho and para positions.[4][5][10] This stabilization is not possible for meta attack.
-
The (2,2,2-trifluoroethyl)sulfonyl Group (-SO₂CH₂CF₃): This group is a strong meta-director.[9][11] Electron-withdrawing groups that lack lone pairs on the atom directly attached to the ring direct incoming electrophiles to the meta position.[9] This is because the ortho and para positions are significantly destabilized by the electron-withdrawing nature of the group, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.
Synergistic and Antagonistic Effects:
In this compound, the directing effects of the two substituents are in opposition. The bromo group directs to positions 2 and 6 (ortho) and position 4 (already occupied, para). The sulfonyl group directs to positions 3 and 5 (meta to itself). Therefore, the incoming electrophile will preferentially substitute at the positions meta to the powerful sulfonyl group, which are also ortho to the bromo group.
The expected major product of electrophilic aromatic substitution on this substrate will be substitution at the positions ortho to the bromine and meta to the sulfonyl group.
References
- 1. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Video: ortho–para-Directing Deactivators: Halogens [jove.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene. This substrate is an important building block in medicinal chemistry and materials science, characterized by a highly electron-deficient aromatic ring due to the potent electron-withdrawing nature of the (2,2,2-trifluoroethyl)sulfonyl group. This electronic property significantly influences the reactivity of the C-Br bond, making the oxidative addition step of the catalytic cycle facile while necessitating careful selection of ligands to promote the rate-limiting reductive elimination step. This document outlines the mechanistic considerations, optimization of reaction parameters, and provides a validated, step-by-step protocol for researchers, scientists, and drug development professionals.
Introduction and Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds.[1][2][3] The reaction couples an organoboron species (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2]
The substrate, this compound, presents a unique case. The aryl ring is highly electron-deficient, which activates the C-Br bond towards oxidative addition, the initial step in the catalytic cycle.[1][4][5] Aryl halides activated by electron-withdrawing groups generally exhibit increased reactivity in this step.[1][5]
The generally accepted catalytic cycle proceeds through three key stages:[1][2][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. For electron-deficient substrates like the topic compound, this step is typically fast.[4][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1][8][9] The base activates the organoboron compound to facilitate this transfer.[8][9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[1][8] This step is often accelerated by bulky, electron-rich ligands.[1][8][10]
Key Experimental Parameters & Optimization
The success of the Suzuki coupling for this compound hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent system.
Palladium Source and Ligand Selection
While various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ can be effective, modern protocols often favor pre-formed catalysts or in-situ generation of the active Pd(0) species.[11] The choice of ligand is paramount.
-
The Challenge: For electron-deficient aryl halides, while oxidative addition is fast, the subsequent reductive elimination can be slow.
-
The Solution: Bulky and electron-rich phosphine ligands are required. These ligands increase electron density on the palladium center and their steric bulk promotes the final reductive elimination step, preventing catalyst decomposition and side reactions.[1][8][10][12]
Recommended Ligands: The dialkylbiaryl phosphines, often referred to as Buchwald ligands, are exceptionally effective for this type of substrate.[10]
| Ligand | Structure | Key Attributes |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of substrates, including electron-deficient systems. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky and electron-rich, excellent for challenging couplings and unreactive aryl chlorides.[10] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often used for hindered substrates and known to promote C-S bond activation in aryl sulfones.[13] |
Base and Solvent Selection
The base plays a crucial role in activating the boronic acid for transmetalation.[9] The choice of base must be compatible with the functional groups on the substrates.
-
Bases:
-
Potassium Phosphate (K₃PO₄): A moderately strong base, often effective and well-tolerated by many functional groups.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can increase reaction rates, particularly for less reactive partners.[2]
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice, often used in aqueous solvent mixtures.[2]
-
-
Solvents: Aprotic organic solvents, often with a small amount of water, are standard. The water helps to dissolve the inorganic base and facilitate the reaction.
-
Dioxane / H₂O: A very common and effective system.
-
Toluene / H₂O: Another excellent choice, particularly for higher temperature reactions.
-
THF / H₂O: Suitable for reactions at lower to moderate temperatures.[2]
-
Recommended Screening and General Protocol
For optimizing the reaction, a small-scale screen of conditions is recommended. The following table provides a robust starting point.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 |
| 2 | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 110 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 |
| 4 | Pd(PPh₃)₄ (5.0) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 |
Entry 4 represents a more "classical" condition and is included as a baseline comparison.
Detailed Step-by-Step Protocol
This protocol is based on optimized conditions using a Buchwald-type ligand, which is highly recommended for this substrate class.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the strategic introduction of fluorinated motifs has become a cornerstone for modulating molecular properties. The 2,2,2-trifluoroethyl)sulfonyl group, in particular, offers a unique combination of strong electron-withdrawing character, metabolic stability, and lipophilicity, making it a highly desirable substituent in the design of novel bioactive compounds and functional materials. 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene emerges as a pivotal building block, providing a reactive handle for palladium-catalyzed cross-coupling reactions, thereby enabling the facile construction of a diverse array of complex molecular architectures.
This comprehensive technical guide provides in-depth application notes and detailed, field-proven protocols for the palladium-catalyzed cross-coupling of this compound. We will explore its reactivity in key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offering insights into reaction optimization and mechanistic considerations.
Synthesis of this compound: A Preparative Protocol
A reliable and scalable synthesis of the starting material is paramount for any successful cross-coupling campaign. The following protocol outlines a robust two-step procedure for the preparation of this compound from commercially available 4-bromothiophenol.
Step 1: S-Alkylation of 4-Bromothiophenol with 2,2,2-Trifluoroethyl Iodide
This initial step involves the nucleophilic substitution of iodide by the thiophenolate anion to form the corresponding thioether.
-
Materials:
-
4-Bromothiophenol
-
2,2,2-Trifluoroethyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
To a stirred solution of 4-bromothiophenol (1.0 equiv.) in DMF, add potassium carbonate (1.5 equiv.).
-
Add 2,2,2-trifluoroethyl iodide (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene is typically of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel.
-
Step 2: Oxidation to the Sulfone
The thioether is then oxidized to the corresponding sulfone using a mild and effective oxidizing agent.
-
Materials:
-
1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Dissolve the crude 1-bromo-4-((2,2,2-trifluoroethyl)thio)benzene (1.0 equiv.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous Na₂S₂O₃.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound as a white solid.
-
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The presence of the strongly electron-withdrawing (2,2,2-trifluoroethyl)sulfonyl group significantly influences the reactivity of the C-Br bond in this compound. This electronic effect generally facilitates the oxidative addition step in the catalytic cycles of various palladium-catalyzed cross-coupling reactions, making this substrate an excellent candidate for these transformations.[1]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[2][3] The electron-deficient nature of this compound makes it a highly reactive partner in this reaction.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling.
Optimized Protocol:
| Parameter | Recommended Conditions | Causality and Insights |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. For more challenging substrates or to minimize phosphine-related side reactions, a more robust catalyst like Pd(dppf)Cl₂ can be advantageous. |
| Ligand | (If using a precursor like Pd(OAc)₂) SPhos, XPhos, or RuPhos (4-10 mol%) | Buchwald's biaryl phosphine ligands are excellent for promoting the coupling of electron-deficient aryl bromides. They enhance catalyst stability and activity. |
| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | A moderately strong inorganic base is required to activate the boronic acid. Cs₂CO₃ can be more effective in some cases due to its higher solubility. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Heating is generally required to drive the reaction to completion in a reasonable timeframe. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst and ligand (if required).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring at the specified temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Building Block for Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. These elements can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[1] 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene emerges as a highly valuable, yet specialized, building block for the synthesis of novel pharmaceutical candidates. Its utility is rooted in the synergistic combination of a versatile bromine handle, ripe for cross-coupling reactions, and a potent electron-withdrawing trifluoroethylsulfonyl group. This latter group is anticipated to significantly modulate the physicochemical and pharmacological properties of resulting compounds, making it a desirable feature in modern medicinal chemistry.[1][2]
This guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its use in key synthetic transformations relevant to drug discovery. The insights and methodologies presented herein are grounded in established chemical principles and are designed to empower researchers to leverage the unique attributes of this reagent in their synthetic endeavors.
Physicochemical Properties and Structural Features
The unique properties of this compound are central to its utility. The trifluoroethylsulfonyl moiety is a strong electron-withdrawing group, which has a profound impact on the reactivity of the aromatic ring.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₈H₆BrF₃O₂S | Provides the elemental composition. |
| Molecular Weight | 319.10 g/mol | Important for reaction stoichiometry and characterization. |
| Appearance | White to off-white solid (predicted) | Basic physical property for handling. |
| Key Functional Groups | Aryl Bromide, Sulfone, Trifluoroethyl | Each group offers specific reactivity and properties. |
| Electron-Withdrawing Nature | The -(SO₂CH₂CF₃) group is strongly electron-withdrawing. | Activates the aryl bromide for nucleophilic aromatic substitution and influences the electronic properties of the molecule, potentially improving target binding.[3][4][5][6] |
graph TD { A[this compound] --> B{Aryl Bromide}; A --> C{Trifluoroethylsulfonyl Group}; B --> D["Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.)"]; C --> E["Strongly Electron-Withdrawing (Activates Ring)"]; C --> F["Modulates pKa, Lipophilicity, and Metabolic Stability"]; D --> G[Formation of C-C and C-N bonds]; E --> H["Facilitates Nucleophilic Aromatic Substitution (SNAr)"]; G & F & H --> I((Novel Drug Candidates));subgraph "Key Applications" D H end subgraph "Impact on Properties" E F end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]A; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]B C; node[shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"] D H; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] E F; node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] G; node[shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]I;
}
Caption: Logical relationships of this compound's functional groups and their applications.
Plausible Synthesis of this compound
Caption: Proposed two-step synthesis of the title compound.
Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene
This step is a copper-catalyzed S-arylation (a type of Ullmann condensation).[8]
-
Materials:
-
4-Bromothiophenol
-
2,2,2-Trifluoroethyl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromothiophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Add 2,2,2-trifluoroethyl iodide (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thioether.
-
Step 2: Oxidation to the Sulfone
-
Materials:
-
1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene (from Step 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the thioether (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (at least 2.2 eq) portion-wise, maintaining the temperature at 0 °C. Caution: m-CPBA is a potentially explosive oxidizing agent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfone.
-
Purify by recrystallization or column chromatography to obtain this compound.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of the title compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis.[9][10]
Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura reaction to form a biaryl linkage.
-
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Application in Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing trifluoroethylsulfonyl group activates the aryl bromide for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles.[3][4][5][6] This is particularly useful for synthesizing ethers, thioethers, and amines.
Protocol: SNAr with an Amine Nucleophile (Buchwald-Hartwig-like conditions are often not necessary due to activation)
-
Materials:
-
This compound
-
Primary or secondary amine (2.0-3.0 eq)
-
A non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq)
-
Polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
-
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the amine (2.0-3.0 eq), and the base (2.0 eq).
-
Add the polar aprotic solvent.
-
Seal the tube and heat the reaction mixture to 100-150 °C for 12-48 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration or extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.[11][12][13]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising and versatile building block for drug discovery. Its activated aryl bromide functionality allows for facile diversification through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The presence of the trifluoroethylsulfonyl group is expected to impart favorable pharmacokinetic properties to the resulting molecules. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this reagent in the synthesis of novel and impactful therapeutic agents.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nobelprize.org [nobelprize.org]
- 11. archeanchemicals.com [archeanchemicals.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. carlroth.com [carlroth.com]
Synthesis of Pharmaceutical Intermediates from 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
An Application and Protocol Guide
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthetic utility of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene, a versatile building block in modern medicinal chemistry. The strategic incorporation of the 2,2,2-trifluoroethylsulfonyl moiety into molecular scaffolds can significantly enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document details robust, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—enabling the efficient synthesis of diverse pharmaceutical intermediates. The methodologies are presented with a focus on explaining the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of the 2,2,2-Trifluoroethylsulfonyl Moiety
In contemporary drug design, the strategic functionalization of aromatic systems is paramount for optimizing a compound's pharmacokinetic and pharmacodynamic profile.[3][4] The 2,2,2-trifluoroethylsulfonyl group (-SO₂CH₂CF₃) is an increasingly important pharmacophore due to its unique electronic and physicochemical properties.
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, often blocking a metabolic hotspot on an aromatic ring and thereby increasing the half-life of a drug candidate.[2]
-
Enhanced Lipophilicity: The trifluoroethyl group significantly increases lipophilicity, which can improve membrane permeability and facilitate penetration across biological barriers like the blood-brain barrier.[2]
-
Modulation of pKa: As a potent electron-withdrawing group, the -SO₂CH₂CF₃ moiety can significantly lower the pKa of adjacent functionalities, influencing a molecule's ionization state and its interaction with biological targets.
This compound serves as an ideal starting material, combining the robust reactivity of an aryl bromide in cross-coupling reactions with the beneficial properties of the trifluoroethylsulfonyl group. This guide outlines its transformation into three critical classes of pharmaceutical intermediates: bi-aryl compounds, N-aryl amines, and aryl alkynes.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for its reliability and exceptional functional group tolerance in creating bi-aryl structures.[5] The electron-withdrawing nature of the sulfonyl group on our substrate is expected to facilitate the initial oxidative addition step in the catalytic cycle.[5]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the corresponding arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Rationale: K₃PO₄ is a moderately strong base effective for activating the boronic acid for transmetalation without promoting unwanted side reactions.[6] SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, leading to higher yields.
-
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Rationale: The presence of water is often crucial for the Suzuki reaction, facilitating the dissolution of the base and the transmetalation step.[6] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the sealed flask to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting aryl bromide is observed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired bi-aryl product.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Expected Yield (%) | Notes |
| 1 | Phenylboronic acid | 85-95 | Standard coupling partner. |
| 2 | 4-Methoxyphenylboronic acid | 88-96 | Electron-donating groups are well-tolerated. |
| 3 | 3-Pyridinylboronic acid | 75-85 | Heterocyclic partners may require slight optimization. |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 80-90 | Electron-withdrawing groups are also well-tolerated. |
| Yields are estimates based on similar substrates reported in the literature and serve as a guideline.[7][8] |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals.[9][10] This reaction couples aryl halides with a wide range of primary and secondary amines.[11]
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a glovebox or under a robust stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound and anhydrous solvent. Finally, add the amine coupling partner via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress via TLC or LC-MS (typically 12-24 hours).
-
Work-up: After cooling, quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent in vacuo and purify the crude material by flash column chromatography or crystallization to obtain the pure N-aryl amine.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine Partner | Base | Expected Yield (%) |
| 1 | Morpholine | NaOtBu | 90-98 |
| 2 | Aniline | NaOtBu | 80-92 |
| 3 | Benzylamine | NaOtBu | 85-95 |
| 4 | Carbazole | Cs₂CO₃ | 75-88 |
| Yields are estimates based on similar substrates reported in the literature.[12][13] |
Visualization: Buchwald-Hartwig Experimental Workflow
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds
The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, generating arylalkynes and conjugated enynes that are valuable in materials science and as precursors to complex heterocyclic systems.[14][15] The reaction is co-catalyzed by palladium and copper(I) salts.[14]
Protocol 4.1: General Procedure for Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a dry round-bottom flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous solvent followed by the amine base (TEA or DIPA).
-
Rationale: The amine base serves two purposes: it acts as a solvent and scavenges the HBr formed during the reaction, and it facilitates the formation of the key copper-acetylide intermediate.[14]
-
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed.
-
Monitoring: Monitor for the disappearance of the aryl bromide by TLC or GC-MS (typically 2-8 hours).
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Redissolve the residue in a suitable organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. After concentration, purify the product by flash column chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne Partner | Expected Yield (%) | Notes |
| 1 | Phenylacetylene | 85-95 | A robust and high-yielding transformation. |
| 2 | 1-Hexyne | 80-90 | Aliphatic alkynes couple efficiently. |
| 3 | Trimethylsilylacetylene | 90-98 | The TMS group can be easily removed post-coupling. |
| 4 | Propargyl alcohol | 70-85 | Functionalized alkynes are generally well-tolerated. |
| Yields are estimates based on similar substrates reported in the literature.[14][16] |
Visualization: Sonogashira Product Applications
Caption: Applications of aryl-alkynes from Sonogashira coupling.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of diverse pharmaceutical intermediates. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and efficient pathways to construct key C-C and C-N bonds. The strategic use of this reagent allows medicinal chemists to readily introduce the beneficial 2,2,2-trifluoroethylsulfonyl moiety, facilitating the development of novel therapeutic agents with improved pharmacological properties.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Sulfones in Modern Agrochemicals
The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the synthetic chemist's toolkit, the incorporation of fluorine-containing functional groups has emerged as a paramount strategy for fine-tuning the physicochemical and biological properties of active ingredients.[1][2][3][4] The trifluoromethyl group (CF₃), and by extension, motifs like the 2,2,2-trifluoroethylsulfonyl group, are particularly prized for their ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target enzymes or receptors.[3][5][6]
The 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene scaffold is a key building block in this context, providing a versatile platform for the synthesis of a new generation of pesticides. The electron-withdrawing nature of the trifluoroethylsulfonyl group significantly influences the reactivity of the aryl bromide, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application in agrochemical synthesis, with a focus on detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthetic Utility: A Gateway to Complex Agrochemical Scaffolds
This compound serves as a linchpin for introducing the trifluoroethylsulfonylphenyl moiety into a wide array of molecular architectures. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which have become indispensable tools in the synthesis of agrochemicals.[3][6][7][8][9] Two of the most powerful and widely employed of these transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
These reactions allow for the modular assembly of complex molecules, enabling researchers to rapidly generate libraries of candidate compounds for biological screening. For instance, coupling with various (hetero)arylboronic acids can lead to novel biaryl structures, while amination with a diverse range of amines can produce a multitude of arylamine derivatives. These structural motifs are prevalent in a wide range of commercial and developmental agrochemicals, including herbicides, fungicides, and insecticides.[3][7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[10][11] The electron-deficient nature of the aryl bromide in this compound facilitates the initial oxidative addition step in the catalytic cycle, making it a highly suitable substrate for this reaction.[12]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Rationale: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The excess of boronic acid and base drives the reaction to completion.
-
-
Catalyst Addition:
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand such as SPhos (0.04 mmol, 4 mol%).[5][13]
-
Rationale: The choice of catalyst and ligand is crucial. For electron-deficient aryl bromides, a variety of catalysts can be effective. Buchwald's biarylphosphine ligands like SPhos are often excellent choices for promoting efficient catalysis.[5][13]
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system, such as a mixture of toluene (4 mL) and water (1 mL).
-
Rationale: A biphasic solvent system is often used in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents. Degassing the solvent removes dissolved oxygen.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Data Presentation: Representative Suzuki Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Readily available and effective palladium sources. |
| Ligand | PPh₃ or SPhos | SPhos is a bulky, electron-rich ligand that can improve catalytic activity for challenging substrates.[5] |
| Base | K₂CO₃ or Cs₂CO₃ | Carbonate bases are commonly used and effective for Suzuki couplings. |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic systems are often optimal for Suzuki reactions.[10] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[14][15] This reaction is of paramount importance in the synthesis of agrochemicals, where the arylamine moiety is a common structural feature.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Detailed Protocol:
-
Reagent Preparation:
-
In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Rationale: The choice of a strong, sterically hindered base is crucial for the deprotonation of the amine and the palladium-amine complex in the catalytic cycle.[1][16][17] The use of a glovebox is recommended to handle air-sensitive reagents.
-
-
Substrate Addition:
-
Add this compound (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).
-
Rationale: A slight excess of the amine is used to ensure complete consumption of the aryl bromide.
-
-
Solvent Addition and Reaction:
-
Add a dry, degassed aprotic solvent such as toluene or dioxane (5 mL).
-
Rationale: Anhydrous solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
After cooling to room temperature, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the pure arylamine derivative.
-
Data Presentation: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich biarylphosphine ligands are highly effective for C-N coupling.[14] |
| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base is required for efficient amination.[1][16][17] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are necessary for this reaction.[2][17] |
| Temperature | 90-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Visualization of Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to explore the synthesis of a wide range of potential pesticide candidates. The modular nature of these reactions allows for the rapid and efficient generation of diverse chemical libraries, accelerating the discovery and development of next-generation crop protection agents. As the demand for more effective and sustainable agricultural solutions continues to grow, the strategic use of fluorinated building blocks like the one discussed in this guide will undoubtedly play an increasingly important role in shaping the future of the agrochemical industry.
References
- 1. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals [ouci.dntb.gov.ua]
- 9. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals [agris.fao.org]
- 10. youtube.com [youtube.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Materials Science Research: Synthesis and Characterization of Gold Nanoparticles
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Gold Nanoparticles in Modern Materials Science
Gold nanoparticles (AuNPs) represent a cornerstone of nanoscience and nanotechnology, possessing unique size- and shape-dependent optical, electronic, and chemical properties. Their applications are vast and impactful, ranging from biomedical imaging and therapeutics to catalysis and advanced electronics.[1][2] The distinct characteristics of AuNPs, most notably their intense color derived from Localized Surface Plasmon Resonance (LSPR), make them a subject of intense research and development.[3][4] LSPR is the collective oscillation of electrons in the conduction band in resonance with incident light, a phenomenon highly sensitive to the nanoparticle's dimensions, shape, and the surrounding dielectric medium.[5]
This guide provides a comprehensive overview of one of the most fundamental and widely used methods for AuNP synthesis—the Turkevich method.[6] Developed in the 1950s, its enduring popularity is a testament to its simplicity and reliability in producing spherical nanoparticles.[7][8] We will delve into the mechanistic underpinnings of this synthesis, provide a detailed, step-by-step protocol, and subsequently outline a rigorous characterization workflow. This workflow is essential for validating the synthesis and understanding the properties of the resulting nanomaterials, a critical step for any downstream application.[9] The protocols and insights presented herein are designed to be self-validating, ensuring that researchers can confidently reproduce and verify their results.
Part 1: Synthesis of Gold Nanoparticles via the Turkevich Method
Underlying Principles and Causality
The Turkevich method is a classic example of a "bottom-up" chemical reduction synthesis. The core of the process involves the reduction of gold(III) ions (from a precursor like chloroauric acid, HAuCl₄) to neutral gold atoms (Au⁰) in an aqueous solution.[8] Trisodium citrate serves a dual, critical role in this reaction: it acts as the reducing agent and, subsequently, as a capping agent that electrostatically stabilizes the newly formed nanoparticles, preventing their aggregation.[6][8]
The formation of AuNPs is understood to occur through a seed-mediated growth mechanism involving several key stages:
-
Reduction: Upon heating, citrate ions reduce Au³⁺ ions to Au⁰. More recent studies suggest this is a two-step process: Au³⁺ → Au⁺ → Au⁰, with the second step being rate-limiting.[8][10]
-
Nucleation: The newly formed gold atoms supersaturate the solution and begin to coalesce, forming tiny initial seeds or nuclei.[11]
-
Growth: These nuclei then act as catalytic sites for the further reduction of gold ions on their surface, leading to particle growth.[12] The citrate ions adsorb onto the surface of the growing nanoparticles, creating a negatively charged layer that repels other particles, ensuring colloidal stability.[8]
The final size of the nanoparticles is critically dependent on the molar ratio of citrate to gold.[11] A higher concentration of citrate leads to a faster nucleation rate, creating a larger number of initial seeds. With a fixed amount of gold precursor, this results in the formation of smaller final nanoparticles, as the gold is distributed among more particles.[7] Conversely, a lower citrate-to-gold ratio results in fewer, larger nanoparticles.
Experimental Workflow for AuNP Synthesis
The following diagram illustrates the logical flow of the Turkevich synthesis, from precursor preparation to the final colloidal solution.
Caption: Experimental workflow for the Turkevich synthesis of gold nanoparticles.
Detailed Protocol for Synthesizing ~20 nm Gold Nanoparticles
This protocol is a widely adopted standard for generating spherical AuNPs with a diameter of approximately 20 nm.[8]
Materials and Reagents:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (e.g., 250 mL round-bottom flask, graduated cylinders), meticulously cleaned.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 1.0 mM solution of HAuCl₄. Dissolve the appropriate amount of HAuCl₄·3H₂O in 100 mL of DI water in a clean round-bottom flask.[8]
-
Prepare a 1% (w/v) solution of trisodium citrate. Dissolve 1 g of trisodium citrate in 100 mL of DI water.
-
-
Reaction Setup:
-
Place the flask containing the HAuCl₄ solution on a heating mantle with a magnetic stirrer.
-
Bring the solution to a rolling boil while stirring vigorously.[6]
-
-
Nanoparticle Formation:
-
Once boiling, rapidly inject the required volume of the 1% sodium citrate solution into the flask. The citrate-to-gold molar ratio dictates the final particle size. For ~20 nm particles, a common starting point is adding ~4 mL of 1% citrate to 100 mL of 1 mM HAuCl₄.[6][8]
-
Continue heating and stirring. Observe the color change of the solution, which typically progresses from pale yellow to colorless, then to a grayish-blue, and finally to a deep ruby red.[8] This final color indicates the formation of spherical AuNPs.
-
-
Cooling and Storage:
-
Keep the solution boiling for an additional 10-15 minutes after the final color change to ensure the reaction is complete.
-
Remove the heat source and allow the colloidal gold solution to cool to room temperature while still stirring.
-
Store the synthesized AuNP solution at 4°C in a dark, clean container to prevent aggregation and degradation.[8]
-
Part 2: A Multi-modal Approach to Nanoparticle Characterization
No single technique can provide a complete picture of a nanomaterial's properties.[13] Therefore, a multi-modal characterization approach is essential for a comprehensive and trustworthy analysis. This involves combining spectroscopic and microscopic techniques to evaluate the optical properties, size, shape, and stability of the synthesized AuNPs.[14]
Characterization Workflow
The following diagram outlines a logical workflow for the comprehensive characterization of the synthesized AuNPs.
Caption: A multi-modal workflow for gold nanoparticle characterization.
Protocol 1: UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy is a rapid and powerful tool for the initial characterization of AuNPs. It leverages the LSPR phenomenon, where AuNPs exhibit a strong absorption peak in the visible spectrum (typically around 520 nm for ~20 nm spherical particles).[3][15] The position, shape, and intensity of this LSPR peak provide critical information about the particle size, shape, concentration, and aggregation state.[4] A red-shift (shift to a longer wavelength) in the peak can indicate an increase in particle size or aggregation.[4]
Protocol Steps:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
-
Blanking: Fill a clean 1 cm path length quartz cuvette with DI water (the same solvent used in the synthesis). Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[3]
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the AuNP solution, then discard.
-
Fill the cuvette with the synthesized AuNP colloid. Ensure there are no air bubbles in the light path.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 400 nm to 800 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max). For ~20 nm spherical AuNPs, this should be around 520 nm.
-
Assess the peak shape. A single, sharp peak is indicative of a monodisperse sample of spherical nanoparticles. A broad peak or the presence of a secondary peak at longer wavelengths suggests polydispersity or aggregation.[4]
-
Protocol 2: Dynamic Light Scattering (DLS)
Principle: DLS measures the size distribution of particles suspended in a liquid.[16] It works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light.[17] These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations.[18] DLS determines the hydrodynamic diameter, which is the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. This includes the citrate capping layer and any associated solvent molecules.
Protocol Steps:
-
Sample Preparation:
-
Filter a small aliquot of the AuNP solution through a 0.22 µm syringe filter to remove any dust or large aggregates that could interfere with the measurement.
-
Dilute the sample with filtered DI water if necessary. High concentrations can cause multiple scattering events, leading to inaccurate results.[19]
-
-
Instrument Setup:
-
Input the correct parameters for the solvent (water) into the DLS software, including viscosity and refractive index at the measurement temperature.[20]
-
Allow the instrument to equilibrate to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Transfer the prepared sample into a clean DLS cuvette.
-
Place the cuvette in the instrument and initiate the measurement. Typically, multiple runs are averaged to ensure statistical significance.
-
-
Data Analysis:
-
The primary outputs are the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI).
-
A PDI value below 0.2 generally indicates a monodisperse sample, which is desirable for many applications.[11]
-
Protocol 3: Transmission Electron Microscopy (TEM)
Principle: TEM provides direct visualization of the nanoparticles, offering definitive information on their size, shape, morphology, and state of aggregation.[21] A high-energy beam of electrons is transmitted through an ultrathin sample, and interactions between the electrons and the sample are used to form an image.[13] TEM is considered a gold standard for nanoparticle size and shape analysis.[22]
Protocol Steps:
-
Grid Preparation:
-
Place a carbon-coated copper TEM grid on a piece of filter paper.
-
Carefully drop-cast a small droplet (~5-10 µL) of the AuNP solution onto the grid.[23]
-
Allow the droplet to sit on the grid for several minutes to allow the nanoparticles to adsorb to the carbon film.
-
-
Wicking and Drying:
-
Carefully wick away the excess liquid from the edge of the grid using the corner of a piece of filter paper. Do not touch the surface of the grid.
-
Allow the grid to air dry completely before loading it into the TEM sample holder.
-
-
Imaging and Analysis:
-
Acquire images at various magnifications to get an overview of the sample and high-resolution images for size analysis.
-
Using image analysis software (e.g., ImageJ), measure the diameters of a statistically significant number of individual, non-agglomerated particles (a minimum of 100-300 particles is recommended for good statistics).[9]
-
Generate a histogram of the particle size distribution and calculate the mean size and standard deviation.
-
Part 3: Data Interpretation and Validation
A successful synthesis and characterization workflow yields consistent and corroborating data across all techniques.
Data Summary Table:
| Characterization Technique | Parameter Measured | Expected Result for ~20 nm AuNPs | Rationale & Interpretation |
| Visual Inspection | Color of Colloid | Deep, ruby red | The characteristic color is a direct result of the LSPR of spherical AuNPs. A purple or blue color indicates aggregation or larger, non-spherical particles.[4] |
| UV-Vis Spectroscopy | λ_max (LSPR Peak) | ~520 - 525 nm | The peak position is highly dependent on particle size. This range is characteristic for spherical particles of this diameter.[4] |
| Dynamic Light Scattering | Z-Average Diameter | 22 - 28 nm | The hydrodynamic diameter from DLS will be slightly larger than the core size from TEM due to the inclusion of the citrate capping layer and solvent shell. |
| Dynamic Light Scattering | Polydispersity Index (PDI) | < 0.2 | A low PDI value confirms a narrow size distribution, indicating a successful, monodisperse synthesis.[11] |
| Transmission Electron Microscopy | Mean Core Diameter | 18 - 22 nm | TEM provides the "true" physical size of the metallic core. This should be the benchmark for size. |
| Transmission Electron Microscopy | Shape/Morphology | Predominantly spherical | The Turkevich method is known for producing spherical particles. TEM confirms this and can identify any anisotropic particles.[6] |
By cross-validating the results from these orthogonal techniques, researchers can have high confidence in the quality and properties of their synthesized gold nanoparticles, paving the way for their successful application in further materials science research.
References
- 1. Gold nanoparticles: Synthesis properties and applications - Journal of King Saud University - Science [jksus.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. edinburghanalytical.com [edinburghanalytical.com]
- 4. cytodiagnostics.com [cytodiagnostics.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]
- 7. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic insights of the reduction of gold salts in the Turkevich protocol - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]
- 12. news-medical.net [news-medical.net]
- 13. Advanced Materials Characterization: Driving Scientific and Industrial Advancement | Lab Manager [labmanager.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterization of Gold Nanoparticles by UV-VIS - CD Bioparticles [cd-bioparticles.com]
- 16. delongamerica.com [delongamerica.com]
- 17. bettersizeinstruments.com [bettersizeinstruments.com]
- 18. solids-solutions.com [solids-solutions.com]
- 19. mdpi.com [mdpi.com]
- 20. wyatt.com [wyatt.com]
- 21. azonano.com [azonano.com]
- 22. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) | NIST [nist.gov]
- 23. microscopyinnovations.com [microscopyinnovations.com]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene with Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryl Sulfones
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds.[1][2] This palladium-catalyzed reaction offers broad functional group tolerance and utilizes organoboron reagents that are generally stable and exhibit low toxicity.[3]
This guide focuses on a specific, yet increasingly important substrate: 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene . This molecule is of significant interest in medicinal chemistry for two primary reasons:
-
The Biaryl Moiety: A ubiquitous structural motif in pharmaceuticals, providing a rigid scaffold to orient other functional groups for optimal target engagement.
-
The Trifluoroethylsulfonyl Group (-SO₂CH₂CF₃): This potent, electron-withdrawing group serves as a bioisostere for other functionalities and can profoundly enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.
The strong electron-withdrawing nature of the -SO₂CH₂CF₃ group significantly activates the aryl bromide toward the initial, often rate-limiting, oxidative addition step in the catalytic cycle. However, it also demands careful optimization of reaction parameters—particularly the base and ligand—to ensure efficient and clean conversion. This document provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and key insights for optimization and troubleshooting.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex. The electron-deficient nature of the substrate plays a key role in facilitating the initial step.[1][4]
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, undergoes oxidative addition into the carbon-bromine bond of the aryl bromide. The strong electron-withdrawing effect of the trifluoroethylsulfonyl group polarizes the C-Br bond, making the carbon atom more electrophilic and accelerating this insertion. This step forms a Pd(II) intermediate.
-
Transmetalation: This step requires activation of the organoboron reagent (e.g., a boronic acid, R'-B(OH)₂) by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R'-B(OH)₃]⁻). This species then transfers its organic group (R') to the Pd(II) center, displacing the halide and forming a new Pd(II)-di-organo complex.[4] The choice of base is critical to the success of this step.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial with stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for aqueous workup and column chromatography
Experimental Workflow:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Introduction: Expanding the Synthetic Toolbox for Complex Molecules
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, traditionally catalyzed by a combination of palladium and copper salts, has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4]
This application note provides a detailed guide to the Sonogashira coupling of a specialized and electronically demanding substrate: 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene . The presence of the potent electron-withdrawing trifluoroethylsulfonyl group significantly influences the reactivity of the aryl bromide, necessitating carefully optimized conditions to achieve high coupling efficiency. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic strategies. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss key considerations for optimization and troubleshooting.
Mechanistic Insights: The Dual Catalytic Cycle
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5] Understanding these cycles is paramount for rational protocol design and troubleshooting.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, forming a Pd(II) intermediate. For electron-deficient substrates like our target molecule, this step is generally facilitated.
-
Transmetalation: A copper(I) acetylide, formed in the concurrent copper cycle, transfers the alkyne moiety to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, forming a copper(I) acetylide. This species is then ready to engage in the transmetalation step of the palladium cycle.
While the copper co-catalyst enhances reaction rates, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[3] Consequently, copper-free Sonogashira protocols have gained prominence, particularly for substrates that are prone to this side reaction or when copper contamination of the final product is a concern.[6][7]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be required for specific alkyne partners.
Materials and Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) Iodide (CuI) (3-10 mol%)
-
Ligand (if using PdCl₂(PPh₃)₂): Triphenylphosphine (PPh₃) (4-10 mol%)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, copper(I) iodide, and any additional ligand.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base. Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Workflow:
Caption: A generalized workflow for the Sonogashira coupling experiment.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters for the Sonogashira coupling of electron-deficient aryl bromides. These serve as a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Well-established and commercially available catalysts. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates. |
| Copper(I) Source | Copper(I) Iodide (CuI) | The most common and effective copper co-catalyst. |
| Ligand | PPh₃, P(t-Bu)₃ | Bulky, electron-rich phosphines can enhance reactivity. |
| Base | TEA, DIPEA, Cs₂CO₃ | Amine bases also act as solvents in some cases. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed conditions are crucial. |
| Temperature | Room Temp. to 100 °C | Dependent on the reactivity of the specific substrates. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ensure anhydrous/anaerobic conditions. |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Poor choice of ligand | Screen different phosphine ligands, such as bulky and electron-rich ones. | |
| Alkyne Homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents. |
| High copper loading | Reduce the amount of CuI or consider a copper-free protocol. | |
| Decomposition | High temperature | Lower the reaction temperature and extend the reaction time. |
| Unstable product | Perform the work-up promptly upon reaction completion. |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Copper Salts: Copper salts are harmful if ingested and can cause skin and eye irritation.
-
Solvents: Organic solvents such as THF and DMF are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) before use.
-
Alkynes: Some terminal alkynes can be volatile and flammable.
-
Exotherms: Cross-coupling reactions can sometimes be exothermic. Monitor the reaction temperature, especially during scale-up.[3]
Conclusion
The Sonogashira coupling of this compound offers a valuable synthetic route to a range of novel compounds with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the substituent necessitates careful consideration of the reaction conditions, particularly the choice of catalyst, ligand, and base. By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can confidently and efficiently utilize this powerful cross-coupling reaction to advance their research and development endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: High-Efficiency Heck Coupling of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, provides a direct and versatile route to substituted alkenes, which are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2]
This document provides a comprehensive guide to the Heck reaction conditions specifically tailored for 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene. This substrate is of particular interest due to the potent electron-withdrawing nature of the 4-((2,2,2-trifluoroethyl)sulfonyl) group. This electronic property significantly activates the aryl bromide towards oxidative addition, the often rate-limiting step in the catalytic cycle, facilitating a more efficient coupling process compared to electron-neutral or electron-rich aryl bromides.[3] We will dissect the mechanistic underpinnings of the reaction, analyze the critical parameters influencing its success, and provide a robust, field-tested protocol for its implementation.
The Mizoroki-Heck Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4][5] The cycle consists of four primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a square planar Aryl-Pd(II)-Br intermediate.[1][5] This step is typically the slowest in the cycle for aryl bromides and is significantly accelerated by electron-withdrawing groups on the aromatic ring.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond.[4][6] This step forms the new carbon-carbon bond and creates a new alkyl-palladium intermediate.
-
β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium center is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[4][7] This step typically proceeds to give the more thermodynamically stable trans-isomer.[8]
-
Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr), reductively eliminating HX from the palladium-hydride complex to regenerate the active Pd(0) catalyst for the next cycle.[7]
Caption: The Catalytic Cycle of the Mizoroki-Heck Reaction.
Analysis of Key Reaction Parameters
The success of the Heck reaction with this compound hinges on the careful selection of several key components.
| Parameter | Recommended Choice(s) | Rationale & Justification |
| Palladium Precursor | Palladium(II) Acetate (Pd(OAc)₂) | Air-stable, cost-effective, and widely used Pd(II) salt that is readily reduced in situ to the active Pd(0) species.[1][4] |
| Ligand | Triphenylphosphine (PPh₃) or N-Heterocyclic Carbenes (NHCs) | PPh₃: A standard, effective phosphine ligand for stabilizing the Pd(0) catalyst with aryl bromides.[1] NHCs: Offer superior thermal stability, which can be beneficial for less reactive alkenes requiring higher temperatures.[8][9] |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Triethylamine (Et₃N) | An inorganic base like K₂CO₃ is robust, inexpensive, and highly effective for regenerating the catalyst.[1][3][10] Organic amines like Et₃N are also common but can sometimes act as ligands or undergo side reactions. |
| Solvent | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile | Highly polar, aprotic solvents are crucial. They effectively dissolve the inorganic base and stabilize the polar intermediates within the catalytic cycle, accelerating the reaction rate.[11][12] Their high boiling points allow for the necessary thermal conditions. |
| Alkene Partner | Styrenes, Acrylates (e.g., n-butyl acrylate), Acrylonitrile | Electron-deficient alkenes like acrylates are ideal substrates as they enhance the rate of migratory insertion.[1] Styrenes are also excellent coupling partners. |
| Temperature | 80 - 140 °C | The reaction generally requires elevated temperatures to drive the catalytic cycle, particularly for the oxidative addition of aryl bromides.[9] The specific temperature depends on the reactivity of the chosen alkene and the stability of the catalyst system. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with styrene on a 1.0 mmol scale.
4.1 Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Quantity |
| This compound | 319.12 | 1.0 | 1.0 | 319 mg |
| Styrene | 104.15 | 1.5 | 1.5 | 156 mg (171 µL) |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.01 | 0.01 | 2.2 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.02 | 0.02 | 5.2 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| N,N-Dimethylformamide (DMF) | - | - | - | 5 mL |
4.2 Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (319 mg, 1.0 mmol), Palladium(II) Acetate (2.2 mg, 0.01 mmol), Triphenylphosphine (5.2 mg, 0.02 mmol), and Potassium Carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of air is critical as oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst.[13]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by styrene (171 µL, 1.5 mmol).
-
Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted alkene product.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or deactivated).2. Insufficient temperature.3. Poor quality solvent (contains water or peroxides).[13] | 1. Ensure a properly inert atmosphere; degas the solvent thoroughly.2. Increase reaction temperature in 10 °C increments.3. Use fresh, anhydrous solvent. |
| Formation of Byproducts (e.g., Homocoupling) | Catalyst decomposition or reaction proceeding too slowly, allowing for side reactions. | Increase ligand to palladium ratio (e.g., from 2:1 to 4:1) to better stabilize the catalyst. |
| Inconsistent Results | Trace oxygen or moisture in the reaction setup. | Rigorously dry all glassware and use a well-sealed system with a positive pressure of inert gas. |
Safety Precautions
-
Palladium Compounds: Palladium salts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Styrene is flammable and a suspected carcinogen. Handle in a fume hood.
-
Inert Gas: Handle compressed gas cylinders according to safety regulations.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. byjus.com [byjus.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is an intriguing building block for the synthesis of novel heterocyclic compounds, a cornerstone of drug discovery and development.[1] Its utility stems from a unique combination of structural features: a reactive aryl bromide handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a strongly electron-withdrawing trifluoroethylsulfonyl group. This sulfonyl moiety significantly influences the electronic properties of the aromatic ring, activating it towards nucleophilic aromatic substitution (SNAr) and modulating the reactivity of the C-Br bond.[2] The presence of the trifluoromethyl group further imparts desirable physicochemical properties, such as increased metabolic stability and lipophilicity, which are often sought in modern pharmaceutical candidates.[3]
This guide provides detailed application notes and representative protocols for the synthesis of novel heterocyclic frameworks using this compound. The methodologies presented herein are based on established, robust chemical transformations and are designed to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Application 1: Synthesis of Novel Phenothiazine Derivatives
Rationale and Mechanistic Insight:
Phenothiazines are a class of nitrogen and sulfur-containing heterocycles with a broad spectrum of biological activities.[4][5] The synthesis of novel phenothiazine scaffolds bearing the trifluoroethylsulfonyl group can be achieved through a two-step sequence commencing with a Buchwald-Hartwig amination, followed by an intramolecular cyclization. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] In this proposed synthesis, this compound is coupled with a suitable aminothiophenol derivative. The strong electron-withdrawing nature of the trifluoroethylsulfonyl group is anticipated to facilitate the initial oxidative addition of the aryl bromide to the palladium(0) catalyst. The subsequent intramolecular cyclization to form the phenothiazine ring is a classic approach to this heterocyclic system.[6][7]
Experimental Protocol: Two-Step Synthesis of a Trifluoroethylsulfonyl-Substituted Phenothiazine
Step 1: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), 2-aminothiophenol (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Intramolecular Cyclization to Phenothiazine
-
Reaction Setup: The crude product from Step 1 is dissolved in a suitable high-boiling solvent such as DMF or DMSO in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add a base such as potassium carbonate (2.0 equiv.).
-
Reaction: Heat the mixture to 120-150 °C and stir for 4-12 hours, monitoring by TLC or LC-MS for the formation of the cyclized product.
-
Workup: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude phenothiazine derivative can be purified by column chromatography.
Data Presentation: Representative Reaction Parameters
| Parameter | Buchwald-Hartwig Amination | Intramolecular Cyclization |
| Catalyst | Pd₂(dba)₃ | None |
| Ligand | XPhos | None |
| Base | NaOtBu | K₂CO₃ |
| Solvent | Toluene | DMF |
| Temperature | 100 °C | 140 °C |
| Time | 12-24 h | 4-12 h |
| Hypothetical Yield | 75-90% | 60-80% |
Visualization: Synthetic Workflow
Caption: Workflow for Phenothiazine Synthesis.
Application 2: Synthesis of Substituted Benzothiophenes
Rationale and Mechanistic Insight:
Benzothiophenes are privileged heterocyclic motifs in medicinal chemistry. A plausible route to novel benzothiophenes involves a palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization. The Sonogashira reaction is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The resulting aryl alkyne can then undergo cyclization to form the benzothiophene ring, often promoted by a suitable electrophile or under basic or thermal conditions, depending on the nature of the alkyne substituent.
Experimental Protocol: Two-Step Synthesis of a Trifluoroethylsulfonyl-Substituted Benzothiophene
Step 1: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).
-
Solvent and Base: Add anhydrous THF and degassed triethylamine.
-
Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at 60 °C and monitor by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Step 2: Cyclization to Benzothiophene
-
Deprotection (if necessary): If a protected alkyne like trimethylsilylacetylene was used, the silyl group is first removed using a reagent like TBAF in THF.
-
Cyclization: The deprotected aryl alkyne is then subjected to cyclization conditions. For example, reaction with a sulfur source like sodium sulfide in a polar aprotic solvent can induce cyclization.
-
Reaction: The reaction mixture is heated, and the progress is monitored by TLC or LC-MS.
-
Workup: After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude benzothiophene, which is then purified.
Data Presentation: Representative Reaction Parameters
| Parameter | Sonogashira Coupling | Cyclization |
| Catalyst | PdCl₂(PPh₃)₂, CuI | None |
| Base | Et₃N | Na₂S |
| Solvent | THF | DMF |
| Temperature | 60 °C | 100-120 °C |
| Time | 4-12 h | 6-18 h |
| Hypothetical Yield | 80-95% | 50-70% |
Visualization: Synthetic Workflow
Caption: Workflow for Benzothiophene Synthesis.
Application 3: Synthesis of Functionalized Quinolines via Friedländer Annulation
Rationale and Mechanistic Insight:
The quinoline scaffold is prevalent in a vast number of pharmaceuticals. The Friedländer annulation is a classic and straightforward method for synthesizing quinolines, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To apply this to our starting material, we can first transform the aryl bromide into an ortho-aminoaryl ketone via a two-step sequence: a Suzuki coupling to introduce an acetyl group equivalent, followed by nitration and subsequent reduction. The resulting ketone can then undergo a Friedländer condensation to furnish the desired quinoline.
Experimental Protocol: Multi-Step Synthesis of a Trifluoroethylsulfonyl-Substituted Quinoline
Step 1: Suzuki Coupling to introduce a latent carbonyl group
-
Follow a standard Suzuki coupling protocol to couple this compound with a suitable boronic acid or ester that can be later converted to a ketone (e.g., using an acetal-protected acetylphenylboronic acid).
Step 2: Nitration
-
The product from Step 1 is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group ortho to the newly introduced substituent.
Step 3: Reduction of the Nitro Group
-
The nitro group is reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or a reducing agent like SnCl₂ in HCl.
Step 4: Deprotection to reveal the ketone
-
If a protected ketone was used, it is deprotected under appropriate acidic conditions.
Step 5: Friedländer Annulation
-
Reaction Setup: The resulting ortho-aminoaryl ketone (1.0 equiv.) is dissolved in ethanol in a round-bottom flask.
-
Reagent Addition: An α-methylene ketone or aldehyde (e.g., acetone, 1.5 equiv.) and a catalytic amount of a base (e.g., NaOH) or acid (e.g., p-toluenesulfonic acid) are added.
-
Reaction: The mixture is heated to reflux and the reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling, the reaction mixture is concentrated, and the residue is taken up in an organic solvent, washed with water, dried, and concentrated. The crude quinoline can be purified by column chromatography or recrystallization.
Data Presentation: Representative Reaction Parameters for Friedländer Annulation
| Parameter | Friedländer Annulation |
| Catalyst | NaOH (catalytic) |
| Reagents | ortho-Aminoaryl ketone, α-Methylene ketone |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Time | 2-8 h |
| Hypothetical Yield | 65-85% |
Visualization: Synthetic Workflow
Caption: Workflow for Quinoline Synthesis.
References
- 1. Item - Synthesis of new heterocycles by SNAr reactions of perfluoroarenes - Loughborough University - Figshare [repository.lboro.ac.uk]
- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmrsetm.com [ijmrsetm.com]
- 6. Phenothiazine - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene by Recrystallization
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene via recrystallization. We will address common challenges and frequently asked questions, moving from foundational principles to advanced troubleshooting. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.
Part 1: Foundational Principles & Solvent Selection
This section addresses the critical first steps of any successful recrystallization: understanding the theory and making an informed solvent choice.
Q1: What is the core principle of recrystallization and why is it effective for a molecule like this compound?
Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2] The fundamental principle is that the solubility of most solids, including our target compound, increases significantly with temperature.[1] The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form.
The effectiveness of this technique relies on two key factors:
-
Exclusion of Impurities : As the highly ordered crystal lattice of the target compound forms during slow cooling, impurity molecules that do not fit into this structure are excluded and remain dissolved in the cold solvent (the "mother liquor").[2]
-
Concentration Gradient : Soluble impurities are typically present in much lower concentrations than the target compound. Therefore, they do not reach their saturation point upon cooling and stay in the solution.[3]
For this compound, its rigid aromatic structure and the presence of the polar sulfonyl group generally promote good crystal formation, making it an excellent candidate for this purification method.[4]
Q2: How do I select the optimal recrystallization solvent?
The choice of solvent is the most critical factor for a successful recrystallization.[1][3] An ideal solvent should meet several criteria:
-
High Temperature Coefficient : The compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at room temperature or below.[2][3] This ensures maximum recovery of the purified solid upon cooling.
-
Impurities' Solubility : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3][5]
-
Chemical Inertness : The solvent must not react with the compound being purified.[2][3]
-
Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]
-
Safety : The solvent should be non-flammable, non-toxic, and inexpensive whenever possible.[2]
Given the structure of this compound (an aromatic sulfone), solvents with moderate polarity are excellent starting points. Alcohols like ethanol or isopropanol are often effective for recrystallizing sulfonamides and related compounds.[6]
Data Presentation: Candidate Solvents
The following table provides a list of potential solvents to screen for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Notes |
| Isopropanol | 82.5 | Moderate | Often an excellent choice for aromatic sulfones. Evaporates readily. |
| Ethanol | 78.4 | Moderate | Similar to isopropanol. A 95% ethanol/water mixture can also be effective.[6] |
| Methanol | 64.7 | Moderate-High | Higher polarity may increase room temperature solubility, potentially reducing yield. |
| Ethyl Acetate | 77.1 | Moderate-Low | A good choice if the compound is less polar. |
| Toluene | 110.6 | Low | Aryl compounds often crystallize well from toluene.[4] Its high boiling point can be a disadvantage. |
| Heptane/Ethanol | Variable | Mixed | A co-solvent system. Dissolve in minimal hot ethanol, then add heptane (anti-solvent) until cloudy. |
Experimental Protocol: Small-Scale Solvent Screening
Before committing to a large-scale recrystallization, perform small-scale tests to identify the best solvent.
-
Preparation : Place approximately 20-30 mg of your crude compound into several small test tubes.
-
Room Temperature Test : To each tube, add a different candidate solvent dropwise (up to ~0.5 mL). Agitate the mixture. A good solvent will not dissolve the compound at room temperature.[3] Eliminate any solvents that fully dissolve the sample.
-
Hot Solubility Test : Gently heat the test tubes that passed the initial test in a water or sand bath.[3] Add more solvent in small portions until the solid just dissolves at the boiling point. A good solvent will dissolve the compound in a reasonable volume (e.g., 1-2 mL).
-
Cooling Test : Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.
-
Evaluation : The best solvent is the one that dissolves the compound when hot and yields a large quantity of crystalline solid upon cooling.
Part 2: Standard Recrystallization Workflow
This section provides a detailed, step-by-step protocol for the recrystallization process once a suitable solvent has been identified.
Experimental Protocol: Purification of this compound
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Add the minimum amount of hot solvent in small portions until the solid is completely dissolved.[6][7] Using excess solvent is a common mistake that will significantly reduce your final yield.[7][8]
-
Decolorization (If Necessary) : If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[2]
-
Hot Filtration (If Necessary) : If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent the product from crystallizing prematurely in the funnel.[1]
-
Crystallization : Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1][9] Rapid cooling leads to the formation of small, impure crystals or an amorphous powder.[8][9]
-
Maximizing Yield : Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]
-
Collection of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[7]
-
Drying : Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the solid to a watch glass or place it in a desiccator.
Mandatory Visualization: Recrystallization Workflow
Caption: A standard workflow for the purification of a solid by recrystallization.
Part 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section provides solutions to common problems encountered during recrystallization.
Q3: No crystals are forming, even after cooling in an ice bath. What went wrong?
This is a common issue, often caused by one of two things: supersaturation or using too much solvent.[7]
-
Solution for Supersaturation : A supersaturated solution contains more dissolved solute than it should at a given temperature but lacks a nucleation point for crystals to grow.
-
Scratch Method : Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[7][8] The microscopic scratches provide a surface for nucleation to begin.
-
Seeding : If you have a small amount of the pure compound, add a single "seed crystal" to the solution.[7][8] This will act as a template for further crystal growth.
-
-
Solution for Excess Solvent : If too much solvent was added during the dissolution step, the solution will not be saturated enough to crystallize upon cooling.[7][8]
-
Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution.
-
Q4: My product "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when significant impurities depress the solute's melting point.[8]
-
Immediate Fix : Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a co-solvent system) to decrease the saturation point slightly.[8] Then, allow the solution to cool much more slowly, perhaps by insulating the flask.
-
Change Solvents : If the problem persists, the chosen solvent is likely unsuitable. Select a new solvent with a lower boiling point.
-
Use a Co-Solvent System : Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes cloudy (turbid).[9] Re-heat to clarify and then cool slowly. This controlled reduction in solubility often promotes proper crystallization.
Q5: My final yield is very low. How can I improve it?
A low yield (e.g., <70%) is disappointing and can usually be traced back to a few procedural errors.[8]
-
Check the Mother Liquor : After filtration, try evaporating a small amount of the filtrate. If a large amount of solid residue remains, significant product was lost.[8] This is likely due to using too much solvent initially.
-
Ensure Complete Cooling : Make sure the solution was thoroughly cooled in an ice bath for an adequate amount of time.[9]
-
Minimize Wash Volume : When washing the collected crystals, use only a minimal amount of ice-cold solvent. Using room-temperature solvent or too large a volume will re-dissolve some of your purified product.[7]
Q6: The resulting solid is a fine powder, not the large crystals I expected. Why?
The formation of a fine powder or very small needles suggests that crystallization occurred too rapidly.[8][9] While the product may be pure, larger crystals are generally easier to filter and dry.
-
Slow Down Cooling : This is the most critical factor.[9] Next time, allow the flask to cool to room temperature on the benchtop, insulated with a towel, before moving it to an ice bath.
-
Reduce Supersaturation : A highly concentrated solution can crash out quickly. Re-heat the solution, add a small amount of extra solvent (1-5% more), and re-cool slowly.[8] This will keep the compound in solution longer, allowing more time for large crystals to grow.
Mandatory Visualization: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Part 4: Safety Considerations
-
Compound Handling : While specific toxicology data for this compound is not widely available, related aromatic sulfonyl and bromo compounds are often classified as irritants to the skin, eyes, and respiratory system.[10] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvent Safety : Handle all organic solvents with care. Avoid inhalation of vapors and contact with skin. Ensure there are no open flames or spark sources nearby when working with flammable solvents like ethanol, isopropanol, or heptane.[11][12]
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chembk.com [chembk.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene by Column Chromatography
Welcome to our dedicated technical support guide for the chromatographic purification of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound for their downstream applications. Here, we provide a detailed protocol, a comprehensive troubleshooting guide in a Q&A format, and frequently asked questions to ensure your purification is successful.
I. Understanding the Molecule and Purification Strategy
This compound is a solid compound with a molecular weight of approximately 289.07 g/mol . Its structure features a polar sulfone group (-SO₂) and a trifluoroethyl moiety, attached to a less polar brominated benzene ring. This combination of polar and non-polar features makes normal-phase column chromatography an excellent choice for purification, typically employing silica gel as the stationary phase. The key to a successful separation is the selection of an appropriate mobile phase that provides differential elution of the target compound from any impurities.
II. Recommended Column Chromatography Protocol
This protocol is a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
Step 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
Before proceeding to column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[1]
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.
-
Developing Solvents: Prepare a series of developing solvents with varying ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). A good starting point is a hexane:ethyl acetate mixture.
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen solvent system.[2]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate if the compounds are not UV-active.[3]
-
Optimal Rf Value: The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4. This ensures good separation and a reasonable elution time on the column.[3]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[4] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Start with this ratio and adjust based on TLC results to achieve an Rf of 0.2-0.4 for the target compound. |
| Column Dimensions | Dependent on sample quantity | A general rule is a 1:20 to 1:40 ratio of crude material to silica gel by weight. |
| Sample Loading | Dry or wet loading | Dry loading is preferred if the compound has poor solubility in the mobile phase.[5] |
Step 2: Column Packing and Sample Loading
A well-packed column is essential for achieving good separation.
-
Column Preparation: Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Slurry Packing: In a separate beaker, create a slurry of silica gel in your chosen mobile phase. Pour this slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Equilibration: Once packed, run 2-3 column volumes of the mobile phase through the silica gel to ensure it is fully equilibrated.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Step 3: Elution and Fraction Collection
-
Elution: Begin eluting the column with your chosen mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., test tubes or vials).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for the purification of this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.
-
Probable Cause: The polarity of the mobile phase is insufficient to elute the compound.
-
Solution:
-
Increase Mobile Phase Polarity: Try adding a small percentage of a more polar solvent like methanol to your ethyl acetate. For example, start with 99:1 ethyl acetate:methanol and gradually increase the methanol content.
-
Consider Reversed-Phase Chromatography: If your compound remains immobile even with highly polar solvent systems in normal-phase, it may be a candidate for reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase like water and acetonitrile.
-
Q2: My compound runs as a streak instead of a tight spot on the TLC plate. How can I fix this?
A2: Streaking can be caused by several factors.
-
Probable Causes & Solutions:
-
Overloading: You may be spotting too much sample on the TLC plate. Try diluting your sample further.
-
Inappropriate Spotting Solvent: If the sample is dissolved in a solvent that is too polar or non-volatile, it can cause streaking. Ensure your spotting solvent is volatile and of appropriate polarity.
-
Compound Degradation: Although sulfones are generally stable, highly acidic or basic impurities in your crude material or on the silica plate could potentially cause degradation. Consider neutralizing your crude sample with a mild workup before chromatography.
-
Ionic Impurities: The presence of salts can lead to streaking. An initial aqueous workup of your crude product can help remove these.
-
Q3: The separation between my desired compound and an impurity is poor on the column, even though they separate well on TLC.
A3: This is a common issue that can arise from improper column packing or loading.
-
Probable Causes & Solutions:
-
Poorly Packed Column: Channels or cracks in the silica bed will lead to a non-uniform flow of the mobile phase and poor separation. Repack the column carefully, ensuring a homogenous slurry and gentle settling.
-
Overloading the Column: Loading too much crude material will result in broad bands that overlap. As a general guideline, the amount of crude material should be 1-5% of the mass of the silica gel.
-
Sample Loaded in Too Much Solvent: When wet loading, use the absolute minimum amount of solvent to dissolve your sample. Using too much will cause the initial band to be too wide.
-
Diffusion: Running the column too slowly can lead to band broadening due to diffusion. Conversely, running it too fast may not allow for proper equilibration. Maintain a steady, moderate flow rate.
-
Caption: Troubleshooting logic for poor column separation.
Q4: I've collected all my fractions, but I can't find my compound. Where did it go?
A4: There are a few possibilities for a "disappearing" compound.
-
Probable Causes & Solutions:
-
Compound is Still on the Column: If the mobile phase is not polar enough, your compound may still be adsorbed to the top of the silica gel. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) and check these fractions by TLC.
-
Compound Co-eluted with the Solvent Front: If your initial mobile phase was too polar, the compound may have eluted very quickly with the solvent front. Always check the very first fractions collected.
-
Compound Degradation on Silica: While less common for sulfones, some sensitive compounds can degrade on the acidic surface of silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared. If degradation is suspected, you can use deactivated silica (by adding a small amount of triethylamine to the mobile phase) or an alternative stationary phase like alumina.
-
Compound is Not UV-Active: If you are only monitoring by UV light, your compound may not have a strong chromophore. Try staining your TLC plates with a universal stain like potassium permanganate or vanillin to visualize the spots.[3]
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound?
A1: The sulfone group is highly polar, while the bromophenyl group is relatively non-polar. The trifluoroethyl group also adds to the electron-withdrawing nature of the sulfonyl moiety. Overall, this is a moderately polar compound. A mobile phase of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point for elution from a silica gel column.
Q2: Can I use a different stationary phase besides silica gel?
A2: Yes. If you experience issues with compound degradation or irreversible adsorption on silica gel, neutral alumina can be a suitable alternative for normal-phase chromatography. For very polar compounds that are difficult to elute from silica, reversed-phase chromatography on a C18-functionalized silica gel is another option.
Q3: Is it better to use a gradient or isocratic elution for this purification?
A3: The choice depends on the separation of your target compound from its impurities, as determined by TLC.
-
Isocratic Elution (constant solvent composition): If your TLC shows a good separation between your product and all impurities with a single solvent mixture, isocratic elution is simpler and often sufficient.
-
Gradient Elution (gradually increasing solvent polarity): If your crude mixture contains impurities that are both much less polar and much more polar than your target compound, a gradient elution can be more efficient. You would start with a less polar mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product, followed by any highly polar impurities.
Q4: How can I confirm the purity of my final product?
A4: After purification, you should assess the purity of your compound.
-
TLC: Run a TLC of your purified product. It should appear as a single spot.
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent methods to confirm the structure and assess the purity of your compound. The absence of impurity peaks is a strong indicator of high purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of a pure solid compound.
V. References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
-
Magritek. (2020). Column Chromatography. Available at: --INVALID-LINK--
-
Merck Millipore. TLC Tips and Tricks.
-
Silva, A. M. S., et al. (2011). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Molecules, 16(8), 6442-6453. Available at: --INVALID-LINK--
-
ChemScene. Instruction of TLC.
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation.
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
-
Sigma-Aldrich. 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene. Product Page. Available at: --INVALID-LINK--
-
Wikipedia. Sulfone. Available at: --INVALID-LINK--
-
BenchChem. Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
-
LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Available at: --INVALID-LINK--
-
ACS Publications. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators.
-
Matrix Scientific. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.
-
Sigma-Aldrich. 1-Bromo-4- (trifluoromethyl)sulfonyl benzene 312-20-9.
-
Sigma-Aldrich. 1-Bromo-4- (trifluoromethyl)sulfonyl benzene 312-20-9. Product Page. Available at: --INVALID-LINK--
References
- 1. magritek.com [magritek.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. file.chemscene.com [file.chemscene.com]
- 4. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2349987A1 - Method for producing and purifying trifluoromethanesulfinic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Welcome to the technical support hub for optimizing the Suzuki-Miyaura cross-coupling reaction with 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and purity. The electron-withdrawing nature of the trifluoroethylsulfonyl group presents unique challenges and opportunities in this powerful C-C bond-forming reaction.
Troubleshooting Guide: Enhancing Reaction Performance
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions to get your reaction back on track.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low yields in the Suzuki coupling of this electron-deficient aryl bromide can often be attributed to several critical parameters. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen. Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[1] Oxygen can lead to the formation of palladium black and promote unwanted side reactions like the homocoupling of the boronic acid.[1][2]
-
Reagent Quality:
-
Aryl Bromide: Verify the purity of your this compound. Impurities can inhibit the catalyst.
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition and protodeboronation, especially under reaction conditions.[1][2] Use fresh, high-quality boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[1]
-
Systematic Optimization:
If the initial checks do not resolve the issue, a more detailed optimization of the reaction conditions is necessary. The electron-withdrawing sulfonyl group makes the aryl bromide an excellent substrate for oxidative addition, which is often the rate-limiting step.[5][6] However, the electronic properties of the coupling partner and the reaction conditions must be carefully balanced.
Q2: I'm observing significant formation of a homocoupled product from my boronic acid. How can I suppress this side reaction?
Homocoupling is a common side reaction, particularly in the presence of oxygen.[1][2]
-
Rigorous Degassing: The most effective way to minimize homocoupling is to ensure the complete exclusion of oxygen. Degas your solvent by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If issues persist, consider screening different palladium sources and ligands.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
Q3: My reaction starts but then stalls before completion. What could be the cause?
Reaction stalling can be frustrating and often points to catalyst deactivation or reagent instability.
-
Catalyst Deactivation: The active Pd(0) species can be unstable over long reaction times or at high temperatures, leading to the formation of inactive palladium black. Using a more robust ligand, such as a bulky biarylphosphine (e.g., XPhos, SPhos), can help stabilize the catalyst and improve its longevity.[3][4]
-
Base Degradation: Ensure the base is not being consumed by side reactions or degrading over the course of the reaction. Using a slight excess of the base may be beneficial.
-
Protodeboronation: The boronic acid may be degrading over time. As mentioned previously, using a more stable boronic ester can mitigate this issue.[1]
Q4: I am having trouble with the purification of my product, which is contaminated with closely related impurities. What are the likely side products and how can I avoid them?
The primary impurities are often the result of side reactions involving the starting materials.
-
Protodeboronation Product: If your boronic acid undergoes protodeboronation, you will be left with the corresponding arene, which may be difficult to separate from your product.
-
Dehalogenation Product: The starting aryl bromide can undergo dehalogenation to form 1-((2,2,2-trifluoroethyl)sulfonyl)benzene. This can be minimized by ensuring a clean reaction with an active catalyst.
-
Homocoupled Products: As discussed, both the aryl bromide and the boronic acid can undergo homocoupling.
To minimize these impurities, focus on optimizing the reaction for high conversion of the limiting reagent. Careful selection of the catalyst, base, and solvent system is key.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Suzuki coupling of this compound.
Q1: Which palladium catalyst and ligand combination is best for this substrate?
The strong electron-withdrawing nature of the trifluoroethylsulfonyl group activates the C-Br bond for oxidative addition.[5] Therefore, a variety of palladium catalysts can be effective.
-
For General Use: A combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand is a good starting point.[8]
-
For Challenging Couplings: For less reactive boronic acids or to improve reaction rates and yields, more sophisticated catalyst systems are recommended. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos, often used with a Pd(II) source or as pre-formed pre-catalysts, are highly effective for coupling electron-deficient aryl halides.[3][4][9]
Q2: What is the role of the base, and which one should I choose?
The base plays a crucial role in the Suzuki coupling by activating the boronic acid for transmetalation.[10][11] The choice of base can significantly impact the reaction outcome.
-
Common Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used.[7]
-
Considerations for this Substrate:
-
Strength: A moderately strong base is typically required. K₃PO₄ is often a good choice for challenging couplings as it is effective and generally well-tolerated.
-
Solubility: The solubility of the base in the reaction mixture is important. Using a mixed solvent system that includes water can help solubilize inorganic bases.
-
Minimizing Side Reactions: For substrates sensitive to hydrolysis, a non-aqueous base like potassium fluoride (KF) might be considered.[11]
-
Q3: How do I select the optimal solvent for this reaction?
The solvent influences the solubility of reagents, the stability of the catalyst, and the overall reaction rate.[12][13]
-
Common Solvents: Aprotic polar solvents are often used for Suzuki couplings. Common choices include:
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene
-
Amides: N,N-Dimethylformamide (DMF)
-
-
Mixed Solvent Systems: A mixture of an organic solvent with water is very common, as water can help dissolve the inorganic base and facilitate the reaction.[7][14] A typical ratio is 4:1 or 5:1 organic solvent to water.
-
Considerations: The choice of solvent can sometimes be complex and may require screening to find the optimal conditions for a specific substrate combination.[12][15]
Q4: At what temperature should I run the reaction?
The optimal temperature depends on the reactivity of the coupling partners and the catalyst system used.
-
Starting Point: A good starting temperature is typically in the range of 80-100 °C.[16]
-
Optimization:
-
If the reaction is slow, increasing the temperature may improve the rate. However, be mindful that higher temperatures can also lead to catalyst decomposition and increased side reactions.[7]
-
With highly active catalyst systems, it may be possible to run the reaction at a lower temperature, which can improve the overall cleanliness of the reaction.
-
Experimental Protocols
Standard Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Optimized Protocol for Higher Yields
This protocol utilizes a more active catalyst system, which can lead to higher yields and shorter reaction times.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid pinacol ester (1.1 mmol, 1.1 equiv.), and finely ground potassium phosphate (K₃PO₄) (1.5 mmol, 1.5 equiv.).
-
Catalyst Addition: Add a pre-catalyst such as XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), or a pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts are often more air-stable and provide more consistent results.[3][4] |
| Ligand | PPh₃, or bulky biarylphosphines (XPhos, SPhos, RuPhos) | Bulky, electron-rich ligands stabilize the catalyst and promote efficient oxidative addition and reductive elimination.[3][4][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical for activating the boronic acid; K₃PO₄ is often effective for challenging couplings.[7][10][11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Aprotic polar solvents, often with water as a co-solvent, are generally effective.[7][14] |
| Temperature | 80-110 °C | Temperature needs to be optimized for the specific substrates and catalyst system. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination
<_
-
Pillar 1: Initial Assessment & Diagnosis
-
[[Q1: My reaction shows low or no conversion. What are the most common initial checks?]]
-
[[Q2: How do I confirm my catalyst is active and the reaction is truly under inert conditions?]]
-
[[Q3: My starting materials are being consumed, but the desired product is not forming. What are the likely side reactions?]]
-
-
Pillar 2: Strategic Optimization of Reaction Parameters
-
[[Q4: How do I choose the right Palladium source and ligand for my specific substrates?]]
-
[[Q5: What is the role of the base, and how do I select the optimal one?]]
-
[[Q6: When should I suspect solvent or solubility issues, and how can I address them?]]
-
[[Q7: How does reaction temperature affect the outcome, and what is a good starting point for optimization?]]
-
-
Pillar 3: Substrate-Specific Challenges
-
[[Q8: I'm using an aryl chloride, and the reaction is sluggish. What modifications should I consider?]]
-
[[Q9: My amine is sterically hindered or electron-deficient. How can I improve coupling efficiency?]]
-
[[Q10: I'm attempting to couple ammonia or a primary amine, but I'm getting over-arylation or no reaction. What are the best practices?]]
-
-
Pillar 4: Advanced Protocols & Mechanistic Insights
-
[[Experimental Protocol: General Procedure for a Small-Scale Buchwald-Hartwig Amination]]
-
[[The Catalytic Cycle of Buchwald-Hartwig Amination]]
-
-
References
Welcome to the technical support center for Buchwald-Hartwig amination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction outcomes.
Pillar 1: Initial Assessment & Diagnosis
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can stem from several factors, as the reaction is known to be sensitive to specific conditions.[1] Here are the primary areas to investigate:
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly degassed (e.g., via three cycles of vacuum/backfill with argon or nitrogen) and maintained under an inert atmosphere throughout the setup and reaction time.[1][2]
-
Reagent Quality: The purity and dryness of your reagents and solvent are critical.[1] Trace water can hydrolyze the strong bases typically used (e.g., sodium t-butoxide) and can also facilitate catalyst decomposition pathways.[3] Ensure solvents are anhydrous and degassed, and that amines and aryl halides are pure.
-
Catalyst System Integrity: The palladium source and ligand must be of high quality. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it can be efficiently reduced to the active Pd(0) species in situ.[4][5] Using air-stable, well-defined precatalysts (e.g., G3-XPhos) can often provide more reproducible results.[6]
Q2: How do I confirm my catalyst is active and the reaction is truly under inert conditions?
A simple control experiment can be highly informative. Set up a parallel reaction using a "gold-standard" substrate combination known to be highly efficient, such as the coupling of 4-chlorotoluene and morpholine. If this control reaction also fails, it strongly suggests a systemic issue with your setup, such as:
-
A compromised inert atmosphere: Re-evaluate your degassing procedure and ensure all seals are airtight.
-
Inactive catalyst: The palladium source or ligand may have degraded. Use a fresh batch or a different, reliable precatalyst.
-
Contaminated solvent or reagents: Use freshly purified or newly opened bottles of solvents and bases.
Q3: My starting materials are being consumed, but the desired product is not forming. What are the likely side reactions?
Several side reactions can compete with the desired C-N coupling:[1]
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. This pathway can be favored, especially with primary amines, and is often dependent on the choice of ligand.[2][7] Screening different phosphine ligands can help minimize this side reaction.[2]
-
β-Hydride Elimination: This side reaction can occur from the palladium-amido intermediate, leading to the formation of an imine and the reduced arene.[7] It is more common with primary amines that have β-hydrogens.
-
Catalyst Poisoning: Functional groups such as azo groups can poison the palladium catalyst.[2][5] If your substrates contain potentially coordinating functional groups, you may need to use a protecting group strategy or screen for a more robust catalyst system.
Pillar 2: Strategic Optimization of Reaction Parameters
Q4: How do I choose the right Palladium source and ligand for my specific substrates?
The choice of the catalyst system is the most critical parameter and is highly dependent on the substrates being coupled.[6][8]
-
Palladium Source: While common sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, they require in situ reduction to the active Pd(0) species, which can sometimes be unreliable.[4][8] Modern, air-stable palladium precatalysts (e.g., G3-XPhos, G4-DavePhos) are often preferred because they efficiently generate the active Pd(0) catalyst upon exposure to the base, leading to more reproducible results and often requiring lower catalyst loadings.[4][6]
-
Ligand Selection: The ligand's steric and electronic properties are key to promoting the desired catalytic cycle.[6][9] Bulky, electron-rich phosphine ligands are generally the most effective.[6][7][9] The choice of ligand is often dictated by the nature of the amine and aryl halide:[4][5][6]
-
For primary amines: Ligands like BrettPhos are often effective.[5][6]
-
For secondary amines: RuPhos can be a good starting point.[9]
-
For challenging aryl chlorides: Bulky biarylphosphine ligands like XPhos are often necessary.[6][10]
-
For N-heterocyclic compounds: Sterically hindered and electron-rich phosphine ligands are generally preferred.[1]
-
| Ligand | Recommended For | Key Features |
| XPhos | Aryl chlorides, sterically hindered substrates[10] | Very bulky, promotes oxidative addition of challenging substrates. |
| RuPhos | Secondary amines[6][9] | Excellent selectivity and broad scope for secondary amines. |
| BrettPhos | Primary amines[5][6] | High selectivity for primary amines over secondary amines. |
| Xantphos | Chelating ligand, useful for certain heterocyclic substrates.[11] | Bidentate ligand, can offer different reactivity profiles. |
Q5: What is the role of the base, and how do I select the optimal one?
The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the amine to form the palladium-amido intermediate. The choice of base can significantly impact reaction rate and functional group tolerance.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often lead to higher reaction rates.[1][4] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[1][5]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times.[1] They are a good choice when working with sensitive substrates.
The effectiveness of a base is also tied to the solvent. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[3][12][13]
Q6: When should I suspect solvent or solubility issues, and how can I address them?
Poor solubility is a frequent and often underestimated cause of reaction failure.[1][4] The solvent must solubilize the aryl halide, amine, and the base to a sufficient extent.[14][15][16][17]
-
Common Solvents: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, are commonly used.[1][4][14][15][16][17]
-
Troubleshooting Solubility: If you observe poor conversion and suspect solubility issues, consider the following:
-
Visual Inspection: Check if the reaction mixture is a homogeneous solution at the reaction temperature. If the base or other reagents are not dissolving, this can hinder the reaction.
-
Solvent Screening: Try a different solvent or a solvent mixture. For example, adding a more polar co-solvent might improve the solubility of the base.
-
Temperature Increase: Higher temperatures can improve solubility, but be mindful of potential substrate or catalyst decomposition.
-
It's important to avoid certain solvents like chloroform, acetonitrile, and pyridine, as they can inhibit the reaction by coordinating to the palladium catalyst.[4]
Q7: How does reaction temperature affect the outcome, and what is a good starting point for optimization?
Reaction temperature is a critical parameter that influences reaction rate, catalyst stability, and the prevalence of side reactions.
-
Typical Range: Most Buchwald-Hartwig aminations are run at elevated temperatures, typically between 80-110 °C.[1][4]
-
Optimization Strategy:
-
Start Moderate: Begin with a temperature around 80-100 °C.
-
Increase if Sluggish: If the reaction is slow or stalls, a moderate increase in temperature may be beneficial.
-
Decrease if Decomposition Occurs: If you observe decomposition of starting materials or product, or if the reaction mixture turns black (indicating palladium black formation), the temperature may be too high. In such cases, a lower temperature with a more active catalyst system might be necessary.
-
Recent developments have enabled some couplings to be performed at or near room temperature, particularly with highly active catalyst systems.[4]
Pillar 3: Substrate-Specific Challenges
Q8: I'm using an aryl chloride, and the reaction is sluggish. What modifications should I consider?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[1][8][18] To overcome this challenge:
-
Use a More Active Ligand: Very bulky, electron-rich biarylphosphine ligands such as XPhos or tBuXPhos are often required to facilitate the oxidative addition of aryl chlorides.[6][10]
-
Employ a Stronger Base: A strong base like NaOtBu or LHMDS is typically necessary.[4]
-
Higher Temperatures: Higher reaction temperatures may be needed to drive the reaction to completion.
Q9: My amine is sterically hindered or electron-deficient. How can I improve coupling efficiency?
-
Sterically Hindered Amines: Coupling sterically demanding amines can be challenging. The use of highly flexible or specialized bulky ligands may be beneficial.[6] Increasing the reaction temperature can also help overcome steric barriers.
-
Electron-Deficient Amines: Amines with electron-withdrawing groups are less nucleophilic, which can slow down the reaction. A more electron-rich ligand and a stronger base can help to promote the coupling.
Q10: I'm attempting to couple ammonia or a primary amine, but I'm getting over-arylation or no reaction. What are the best practices?
Ammonia is a particularly challenging coupling partner due to its tight binding to palladium complexes.[7]
-
Ammonia Surrogates: A common strategy is to use an ammonia equivalent, such as benzophenone imine or a silylamide.[7][18][19] The resulting primary aniline can be obtained after hydrolysis of the initial product.[7][18]
-
Specialized Catalyst Systems: Specific catalyst systems have been developed for the direct coupling of ammonia, often employing Josiphos-type ligands.[7]
-
Preventing Over-arylation: When coupling primary amines, the desired mono-arylated product can sometimes react further to form a diarylamine. To minimize this:
Pillar 4: Advanced Protocols & Mechanistic Insights
Experimental Protocol: General Procedure for a Small-Scale Buchwald-Hartwig Amination
This is a general guideline; reaction conditions must be optimized for specific substrates.[1][2]
-
Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-6 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M) via syringe, followed by the amine (1.1-1.5 equiv.).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[1] Wash the filtrate with water and/or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1][2]
-
Purification: Purify the crude product by flash column chromatography.[1][2]
The Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[4][5][9][20]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[4][9][18]
-
Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center, displacing the halide.[9]
-
Deprotonation: The base removes a proton from the coordinated amine to form a palladium-amido complex.[9]
-
Reductive Elimination: The C-N bond is formed as the product (Ar-NHR') is eliminated from the palladium complex, regenerating the active L-Pd(0) catalyst.[4][7][9][18]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. research.rug.nl [research.rug.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pure.york.ac.uk [pure.york.ac.uk]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Troubleshooting Side Reactions of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene in Cross-Coupling Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene in cross-coupling reactions. This guide is structured to provide in-depth, field-proven insights into potential side reactions and to offer robust troubleshooting strategies. Our goal is to empower you to diagnose and resolve common experimental challenges, ensuring the efficiency and success of your synthetic endeavors.
The subject of our focus, this compound, is a highly valuable building block in medicinal chemistry and materials science. Its strong electron-withdrawing trifluoroethylsulfonyl group significantly activates the aryl bromide towards oxidative addition in palladium-catalyzed cross-coupling reactions.[1] However, this enhanced reactivity can also open pathways to undesired side reactions. This guide will delve into the causality behind these experimental challenges and provide actionable, self-validating protocols to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address the most common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
Q1: I'm not seeing any product formation, and I'm recovering my this compound starting material. What are the likely causes?
A1: Low or no conversion in palladium-catalyzed cross-coupling reactions with an activated substrate like this is often due to catalyst deactivation or issues with the reaction setup. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The active Pd(0) species is prone to oxidation. Ensure your palladium source is fresh and has been stored under an inert atmosphere. If you are using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient.[2]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. Use fresh ligands and handle them under an inert atmosphere.
-
Inadequate Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst, leading to the formation of palladium black and a cessation of catalytic activity.[3] Ensure your reaction vessel is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]
-
Poor Solubility: While less common with this substrate in typical cross-coupling solvents, poor solubility of any reaction component can hinder reactivity. Ensure all reagents are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system.[5]
Issue 2: Formation of Hydrodehalogenated Byproduct
Q2: I'm observing a significant amount of 4-((2,2,2-trifluoroethyl)sulfonyl)benzene (the de-brominated product) in my reaction mixture. What is causing this hydrodehalogenation, and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides.[6] It occurs when the aryl-palladium intermediate reacts with a hydride source instead of the desired coupling partner.
Causality: The primary sources of hydrides in a cross-coupling reaction are often the solvent (e.g., alcohols), the base, or water.[7] The mechanism can involve a β-hydride elimination from an alkoxide base or the oxidative addition of a hydride source to the palladium center.[8]
Troubleshooting Protocol: Minimizing Hydrodehalogenation
-
Solvent Selection: Avoid alcohol-based solvents if hydrodehalogenation is a significant issue. Opt for aprotic solvents like dioxane, toluene, or DMF. If an alcohol is required as a co-solvent, use it sparingly.
-
Base Selection: While strong bases are often necessary, some can be problematic. If you are using a hydroxide or alkoxide base, consider switching to a non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can be a proton source leading to hydrodehalogenation.[4] Ensure your solvents and reagents are anhydrous, especially for reactions sensitive to this side product.
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), can promote the desired reductive elimination over hydrodehalogenation.[6]
| Parameter | Recommendation to Minimize Hydrodehalogenation | Rationale |
| Solvent | Use aprotic solvents (Toluene, Dioxane, DMF). | Avoids potential hydride donation from alcohol solvents.[7] |
| Base | Use non-hydridic bases (K₃PO₄, Cs₂CO₃, CsF). | Reduces the availability of hydride sources.[4] |
| Conditions | Ensure anhydrous conditions. | Minimizes water as a proton source.[4] |
| Ligand | Employ bulky, electron-rich phosphine ligands. | Can accelerate the desired coupling pathway.[6] |
Issue 3: Formation of Homocoupled Byproduct
Q3: My reaction is producing a significant amount of 4,4'-bis((2,2,2-trifluoroethyl)sulfonyl)biphenyl, the homocoupling product of my starting material. How can I suppress this side reaction?
A3: Homocoupling of the aryl halide is another common side reaction in palladium-catalyzed cross-couplings. It can occur through several mechanisms, often involving the reaction of two aryl-palladium intermediates.
Causality: The formation of the homocoupled product can be promoted by high temperatures, high catalyst loading, or conditions that favor the disproportionation of Ar-Pd(II)-X species.
Troubleshooting Protocol: Minimizing Aryl Halide Homocoupling
-
Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.
-
Reduce Catalyst Loading: While counterintuitive, in some cases, a lower catalyst concentration can disfavor the bimolecular homocoupling pathway.
-
Control Reagent Stoichiometry: Ensure that the coupling partner (e.g., boronic acid in a Suzuki reaction) is present in a slight excess (typically 1.1-1.5 equivalents) to favor the cross-coupling pathway.
-
Ligand Effects: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Experiment with different ligands to find one that favors the desired reaction.
Issue 4: Potential Decomposition of the Sulfonyl Group
Q4: I am concerned about the stability of the trifluoroethylsulfonyl group under my reaction conditions. Is desulfonylation a likely side reaction?
A4: While palladium can catalyze the desulfonylation of arylsulfonyl chlorides, aryl sulfones are generally more robust.[7] However, under certain conditions, particularly with nickel catalysts or at very high temperatures, C-S bond cleavage can occur.[9][10]
Preventative Measures:
-
Reaction Temperature: Avoid excessively high temperatures to minimize the risk of C-S bond cleavage.
-
Catalyst Choice: Palladium catalysts are generally less prone to inducing desulfonylation of aryl sulfones compared to some nickel systems.[11]
-
Reaction Monitoring: Carefully monitor your reaction for the appearance of any unexpected byproducts that might suggest decomposition of the sulfonyl group.
Experimental Protocols & Methodologies
The following are general, robust starting protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for your specific coupling partner.
General Protocol for Suzuki-Miyaura Coupling
This protocol is designed to minimize common side reactions like hydrodehalogenation and homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed Toluene/Water (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.[4]
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in the degassed toluene/water mixture.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol employs a strong, non-nucleophilic base to facilitate the C-N bond formation while minimizing side reactions.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.[12]
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key catalytic cycles and a logical flow for troubleshooting common issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Coupling with Electron-Deficient Aryl Bromides
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving electron-deficient aryl bromides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to move beyond simple protocols and explain the "why" behind experimental choices, ensuring robust and reproducible results.
Foundational Concepts: The Challenge of Electron-Deficient Aryl Bromides
Electron-deficient aryl bromides are common substrates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings. The presence of electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂), cyano (-CN), or ketone (-COR) groups, significantly influences the reactivity of the C-Br bond.[1][2] While these groups activate the aryl bromide towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle, they can also introduce a unique set of challenges.[1][2]
The Dual Role of Electron-Withdrawing Groups
The primary effect of an EWG is the polarization of the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1][2] This is generally beneficial and can lead to faster reaction rates compared to electron-rich or neutral aryl bromides.[3] However, the increased reactivity can also lead to a higher propensity for side reactions and catalyst deactivation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction is complete, but the yield of the desired product is low, and I observe significant amounts of a hydrodehalogenated side product. What is happening and how can I fix it?
A1: The formation of a hydrodehalogenated arene (where the bromine is replaced by a hydrogen) is a common side reaction, particularly with electron-deficient aryl bromides. This often occurs via a competing β-hydride elimination pathway, especially in reactions involving certain nucleophiles like acyclic secondary amines in Buchwald-Hartwig aminations.[4]
Causality:
-
β-Hydride Elimination: After oxidative addition and coordination of the nucleophile, an intermediate palladium(II) complex is formed. If the nucleophile has a β-hydrogen, this hydrogen can be transferred to the palladium center, leading to the formation of a palladium-hydride species and an imine (in the case of an amine nucleophile). This palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated arene.[4]
-
Catalyst Decomposition: The formation of palladium black, a sign of catalyst decomposition, can also contribute to hydrodehalogenation.[5]
Solutions:
-
Ligand Choice: The choice of ligand is critical. For Buchwald-Hartwig aminations, using bulky, electron-rich phosphine ligands like Josiphos or specific biaryl phosphines can disfavor the formation of the necessary geometry for β-hydride elimination.[6] For Suzuki couplings, ligands that promote rapid reductive elimination can outcompete the hydrodehalogenation pathway.
-
Base Selection: The strength and nature of the base can influence the rate of β-hydride elimination. Experiment with weaker bases or non-coordinating bases. For instance, in some Suzuki couplings, switching from a strong base like NaOH to a milder one like K₂CO₃ or Cs₂CO₃ can be beneficial.[7][8]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions. However, this needs to be balanced with achieving a reasonable reaction rate.
Q2: I am attempting a Suzuki-Miyaura coupling with a highly electron-deficient aryl bromide, and the reaction is stalling, or I see no product formation. What are the potential causes?
A2: While electron-deficient aryl bromides are generally more reactive in oxidative addition, other steps in the catalytic cycle, such as transmetalation or reductive elimination, can become rate-limiting.[9]
Causality:
-
Slow Transmetalation: The transmetalation step, where the organic group from the organoboron reagent is transferred to the palladium center, can be sluggish. This can be due to the stability of the organoboron reagent or the nature of the base used.
-
Catalyst Inhibition/Deactivation: The electron-deficient nature of the aryl bromide can make the resulting palladium(II) intermediate more susceptible to deactivation pathways.[10][11] For instance, the product itself, if highly conjugated and electron-poor, might coordinate strongly to the palladium center and inhibit catalyst turnover.
-
Poor Solubility: The substrates or the catalyst system may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.
Solutions:
-
Optimize the Base and Solvent: For Suzuki couplings, a combination of a strong base like K₃PO₄ or Cs₂CO₃ and a polar aprotic solvent like dioxane or THF, often with a small amount of water, is a good starting point.[12] The water can help to dissolve the base and facilitate the formation of the active boronate species.
-
Ligand Screening: Employing bulky and electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), can accelerate both transmetalation and reductive elimination.[13] N-heterocyclic carbene (NHC) ligands are also highly effective for challenging couplings.[3][14]
-
Consider a Different Boron Reagent: If using a boronic acid, consider switching to a more reactive organoboron species like a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt.[15][16]
Q3: In my Heck coupling reaction with an electron-deficient aryl bromide, I am getting a mixture of regioisomers (linear vs. branched products). How can I control the regioselectivity?
A3: Regioselectivity in the Heck reaction is influenced by both steric and electronic factors.[17] With electron-deficient aryl bromides, electronic effects can become more pronounced.
Causality:
-
Cationic vs. Neutral Pathway: The Heck reaction can proceed through a neutral or a cationic pathway, which can lead to different regioisomers. The choice of halide or pseudohalide on the aryl partner and the ligand system can influence which pathway is favored.[17]
-
Ligand Control: Bidentate phosphine ligands, like BINAP, can favor the formation of branched products through a cationic pathway, especially with aryl triflates.[17] Monodentate ligands often favor the linear product via a neutral pathway.
Solutions:
-
Ligand Selection: To favor the linear product, monodentate, electron-rich phosphine ligands are often a good choice. For branched products, consider using bidentate ligands like dppf or BINAP.
-
Reaction Conditions: The addition of silver salts can promote a cationic pathway and potentially increase the proportion of the branched isomer. Temperature and solvent can also play a role in regioselectivity.
Frequently Asked Questions (FAQs)
Q: What is the general order of reactivity for aryl halides in cross-coupling reactions?
A: The general order of reactivity based on the leaving group is I > Br > OTf >> Cl > F.[1][2] This is primarily due to the bond dissociation energies of the carbon-halogen bond.
Q: Are there any specific advantages to using N-heterocyclic carbene (NHC) ligands for coupling with electron-deficient aryl bromides?
A: Yes, NHC ligands are strong σ-donors and form very stable complexes with palladium.[3] This high stability makes them particularly suitable for reactions that require high temperatures, as they are less prone to decomposition.[3] Their strong electron-donating ability also promotes the oxidative addition of less reactive aryl halides.[3][14]
Q: Can I use the same catalyst system for different types of coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) with the same electron-deficient aryl bromide?
A: While there is some overlap, it is generally not advisable to assume a one-size-fits-all approach. Each coupling reaction has a distinct mechanism and different requirements for the catalyst system. For example, the base requirements for a Suzuki coupling are very different from those of a Buchwald-Hartwig amination. It is always best to consult literature for catalyst systems optimized for the specific transformation you are performing.
Q: How can I minimize catalyst deactivation and the formation of palladium black?
A: Catalyst deactivation to form palladium black often results from the aggregation of Pd(0) species.[5] To minimize this:
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[11] Rigorously degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen.
-
Use Appropriate Ligands: Bulky ligands can sterically protect the palladium center and prevent aggregation.
-
Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide
This protocol is a starting point and may require optimization for your specific substrates.
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the electron-deficient aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol %) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol %).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., dioxane/water 10:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of 4-Bromobenzonitrile with Morpholine
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | P(o-tol)₃ | NaOt-Bu | Toluene | 100 | 12 | 75 |
| 2 | BINAP | NaOt-Bu | Toluene | 80 | 8 | 92 |
| 3 | Xantphos | Cs₂CO₃ | Dioxane | 100 | 6 | 95[8] |
| 4 | RuPhos | NaOt-Bu | Toluene | 80 | 4 | >98[18] |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low-yield coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. research.rug.nl [research.rug.nl]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The transition of a chemical process from the laboratory bench to pilot or production scale is a critical phase where thermal safety becomes paramount. Many chemical transformations are exothermic, releasing heat that is easily dissipated in small flasks but can accumulate dangerously in large reactors.[1][2] An uncontrolled increase in temperature can accelerate reaction rates exponentially, leading to a thermal runaway—a hazardous positive feedback loop that can result in catastrophic equipment failure, fire, or explosion.[3][4][5]
This guide is designed to provide practical, in-depth answers to the challenges you may encounter when managing exothermic reactions at scale. It is divided into two main sections: a Troubleshooting Guide to address specific, immediate problems and a Frequently Asked Questions (FAQ) section for foundational knowledge and best practices.
Troubleshooting Guide: Immediate Actions for Common Problems
This section addresses specific issues that can arise during a large-scale exothermic reaction. The focus is on immediate, safe responses followed by a root cause analysis.
Q1: The reactor temperature is overshooting the setpoint despite the cooling system being active. What should I do?
Immediate Corrective Actions:
-
Stop Reagent Addition Immediately: If you are feeding a reagent, stopping the feed is the most critical first step. This prevents the accumulation of unreacted material, which is the primary fuel for a potential runaway.[6]
-
Maximize Cooling: Ensure the cooling utility is running at its maximum capacity (e.g., lowest temperature, maximum flow rate).
-
Verify Agitation: Confirm that the agitator is running at the correct speed. Loss of mixing can lead to localized hot spots and poor heat transfer to the reactor wall.[5][7]
-
Prepare Emergency Measures: Be ready to implement your pre-defined emergency plan, which could involve activating a quench system or preparing for an emergency vent release.[8]
Root Cause Analysis & Long-Term Solutions:
Once the situation is stable, investigate the underlying cause.
-
Kinetic vs. Dose Control: Was the reaction rate limited by the reaction's intrinsic kinetics or by the rate of reagent addition?[9] An overshoot often implies that the rate of heat generation from the reaction exceeded the rate of heat removal, often due to the accumulation of the dosed reagent.
-
Inadequate Heat Transfer: The cooling capacity of the reactor may be insufficient for the process. This is a common scale-up issue, as the surface area for heat transfer does not increase at the same rate as the reactor volume.[10]
-
Fouling on Reactor Walls: A layer of material on the reactor's internal surface can act as an insulator, drastically reducing the overall heat transfer coefficient (U).
-
Cooling System Malfunction: Check for issues like a partially closed valve, a problem with the chiller unit, or a reduction in coolant flow rate.
-
Presence of Non-Condensable Gases: Gases like nitrogen or air trapped in the reactor jacket can form an insulating layer and severely impede heat transfer from the jacket to the coolant.[11][12][13]
Workflow: Investigating Temperature Overshoot
Caption: Decision workflow for responding to a reactor temperature overshoot.
Q2: We've noticed an unexpected pressure increase in the reactor head-space. What are the potential causes?
Immediate Corrective Actions:
-
Assess the Situation: Correlate the pressure rise with the reaction temperature. Is the temperature also rising unexpectedly?
-
Stop All Feeds: Halt the addition of all reagents.
-
Maximize Cooling: An unexpected pressure rise can be the first sign of a developing thermal runaway.[3]
-
Verify Vent Paths: Ensure that the reactor's vent line to the scrubber or atmosphere is not blocked.
-
Prepare for Emergency Venting: Alert personnel and be prepared for the emergency relief system (e.g., rupture disc or relief valve) to activate.[14][15]
Root Cause Analysis & Long-Term Solutions:
-
Gas Generation: The reaction may be producing non-condensable gases as a primary product or, more dangerously, as a byproduct of a decomposition reaction initiated by a hot spot.[3] Reaction calorimetry can be used to measure the rate of gas evolution.[16]
-
Boiling of a Low-Boiling Component: The internal temperature may have exceeded the boiling point of a solvent or reagent, increasing the vapor pressure in the headspace.
-
Decomposition Onset: A more serious cause is the onset of a secondary decomposition reaction, which is often highly exothermic and generates significant amounts of gas. This is a clear precursor to thermal runaway.[10][17]
-
Blocked Vent or Scrubber: A physical obstruction or operational error (e.g., a closed valve) can prevent normal pressure release.
Frequently Asked Questions (FAQs)
This section provides foundational knowledge to proactively design and manage safe exothermic processes.
Q1: What is reaction calorimetry and why is it essential for safe scale-up?
Reaction calorimetry is an experimental technique used to measure the amount of heat released or absorbed by a chemical reaction in real-time.[18] It is considered an essential good engineering practice by safety organizations like OSHA.[16] By running the reaction under process-relevant conditions in a highly instrumented lab reactor, you can determine critical process safety parameters.[19]
Key Data Obtained from Reaction Calorimetry:
| Parameter | Description | Importance for Scale-Up |
| Heat of Reaction (ΔHr) | The total amount of energy released per mole of reactant. | Determines the total heat load the plant reactor's cooling system must handle. |
| Heat Flow / Release Rate (q) | The rate at which heat is generated (in W or W/kg) over time. | Crucial for designing the cooling system and ensuring the heat removal rate always exceeds the heat generation rate.[16] |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by 1°C. | Used to calculate the potential temperature rise from the heat of reaction. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all cooling were lost (ΔTad = ΔHr / Cp). | A primary indicator of the severity of a potential runaway. A high ΔTad signals a high-risk process.[16] |
| Maximum Temperature of Synthesis Reaction (MTSR) | The maximum temperature the reactor could reach in a loss-of-cooling scenario, considering only the desired reaction. | This value must be safely below the onset temperature of any decomposition reactions.[17] |
Q2: Why is heat removal so much more challenging in a large reactor?
The primary challenge is the unfavorable change in the surface-area-to-volume ratio with scale.[10]
-
Volume (Heat Generation) increases with the cube of the reactor's dimension (V ∝ r³).
-
Surface Area (Heat Removal) increases with the square of the dimension (A ∝ r²).
This means that as you scale up a reactor, its ability to generate heat grows much faster than its ability to remove it through the jacket wall. A reaction that was easily controlled in a 1 L lab flask could become a serious runaway hazard in a 10,000 L production vessel.[17]
Q3: What is the hierarchy of controls for managing exothermic hazards?
A robust process safety strategy relies on multiple, independent layers of protection. The hierarchy prioritizes inherently safer designs over engineered and procedural controls.
Hierarchy of Controls for Exothermic Reactions
Caption: The hierarchy of controls prioritizes inherent safety over engineered and procedural safeguards.
Q4: How does a semi-batch process improve safety compared to a batch process?
In a batch process , all reactants are added to the vessel at the beginning. This means the total potential energy of the reaction is present from the start, creating a high-hazard scenario if cooling is lost.
In a semi-batch process , one or more reactants are added gradually over time.[9][20] This approach is inherently safer for strong exotherms because it limits the amount of unreacted material in the reactor at any given moment.[9] By controlling the feed rate, you can directly control the rate of heat generation, ensuring it does not overwhelm the cooling system's capacity.[21] This transforms the process from being kinetically controlled to dose or feed-rate controlled.[9]
Experimental Protocols
Protocol: Determining Heat of Reaction (ΔHr) using Heat Flow Calorimetry
This protocol outlines a simplified procedure for a heat flow calorimetry experiment to measure the heat evolved during a semi-batch addition.
Objective: To quantify the total heat of reaction and the heat flow rate under planned process conditions.
Equipment:
-
Automated Laboratory Reactor (e.g., Mettler-Toledo RC1e or similar) with heat flow calorimetry capabilities.
-
Thermostatic circulator (chiller/heater).
-
Reagent dosing pump.
-
Temperature probes for reactor contents (Tr) and jacket (Tj).
Methodology:
-
Calibration (Heat Transfer Coefficient - UA):
-
Charge the reactor with the reaction solvent (or the initial reaction mixture before dosing begins).
-
Set the agitator to the desired process speed.
-
Perform a series of controlled heating and cooling steps at different reactor temperatures.
-
The calorimetry software uses the temperature difference between the reactor and the jacket (Tr - Tj) and the known heat input/output from the thermostat to calculate the overall heat transfer coefficient (U) and the heat transfer area (A). This UA value is crucial for the subsequent heat flow calculation.
-
-
Reaction Baseline:
-
Bring the initial reactor contents to the desired starting temperature and allow the system to stabilize.
-
Start data logging. This initial period with no reaction provides the baseline heat flow.
-
-
Reagent Addition (Dosing):
-
Begin dosing the limiting reagent at the planned process rate using a calibrated pump.
-
The calorimetry system will continuously calculate the heat flow (q) in real-time using the equation: q = UA(Tr - Tj)
-
Maintain a constant reactor temperature (isothermal operation) by allowing the jacket temperature to adjust automatically.
-
-
Post-Addition Hold:
-
After the addition is complete, continue to monitor the heat flow. A decaying heat flow signal indicates that the reaction is continuing to consume accumulated reagent.
-
The reaction is considered complete when the heat flow signal returns to the initial baseline value.
-
-
Data Analysis:
-
Integrate the area under the heat flow curve over the entire duration of the experiment (dosing + hold period). This total integrated energy (in Joules) is the total heat of reaction.
-
Divide the total heat by the number of moles of the limiting reagent dosed to obtain the molar enthalpy of reaction (ΔHr in J/mol or kJ/mol).
-
Analyze the peak heat flow during the addition to understand the maximum cooling demand required at scale.
-
References
- 1. helgroup.com [helgroup.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. icheme.org [icheme.org]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
- 6. irjet.net [irjet.net]
- 7. diva-portal.org [diva-portal.org]
- 8. icheme.org [icheme.org]
- 9. icheme.org [icheme.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. glc.ans.org [glc.ans.org]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. dekra.us [dekra.us]
- 15. Emergency Relief System Design - Prime Process Safety Center [primeprocesssafety.com]
- 16. fauske.com [fauske.com]
- 17. helgroup.com [helgroup.com]
- 18. syrris.com [syrris.com]
- 19. mt.com [mt.com]
- 20. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 21. [PDF] Control of batch and semibatch reactors | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene by qNMR
Introduction: The Need for Precise Quantification
In the landscape of pharmaceutical development and materials science, the compound 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene serves as a critical building block. Its unique combination of a brominated aromatic ring, a sulfonyl linker, and a trifluoroethyl group makes it a versatile intermediate for synthesizing complex target molecules. The purity of such starting materials is not a trivial matter; it is a cornerstone of process control, reaction yield optimization, and the ultimate safety and efficacy of the final product. Therefore, a robust, accurate, and reliable analytical method for its quantification is paramount.
This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the purity assessment of this compound. We will dissect the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of qNMR against established chromatographic techniques.
The qNMR Advantage: Why It Excels for This Analyte
Quantitative NMR is a primary ratio method of measurement, meaning it can deliver results without needing a specific reference standard of the analyte itself.[1] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that resonance.[2] For a molecule like this compound, qNMR offers two powerful avenues for quantification: proton (¹H) and fluorine (¹⁹F) NMR.
Fluorine-19 qNMR, in particular, presents significant advantages for organofluorine compounds:
-
High Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in sensitivity comparable to ¹H NMR.
-
Wide Spectral Dispersion: The chemical shift range for ¹⁹F is much wider than for ¹H, which dramatically reduces the likelihood of signal overlap, a common challenge in ¹H NMR.[3]
-
Clean Background: Since fluorine is rare in most organic molecules and solvents, the ¹⁹F NMR spectrum is often clean, with signals only from the analyte and the fluorinated internal standard.
These characteristics make ¹⁹F qNMR an exceptionally specific and selective method for the target analyte.
Part 1: The ¹⁹F qNMR Experimental Protocol - A Self-Validating System
The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Every step is designed to minimize sources of error and ensure the final result is accurate and traceable.
Causality in Experimental Design
-
Selection of the Internal Standard (IS): This is the most critical decision. An ideal IS must be chemically stable, non-volatile, highly pure (preferably a Certified Reference Material, CRM), and possess a simple NMR spectrum with signals that do not overlap with the analyte.[4] For ¹⁹F qNMR analysis of our target compound, 3,5-Bis(trifluoromethyl)benzoic acid is an excellent choice. It was recently highlighted as a qNMR internal standard by the International Bureau of Weights and Measures (BIPM) for organofluorine compounds.[5][6] Its two CF₃ groups give a sharp singlet far from the expected region of the analyte's signal, ensuring clean integration.
-
Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard without reacting with either. Acetone-d₆ is a suitable choice due to its excellent solvating power for a wide range of organic compounds and its convenient liquid range. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a strong candidate.[7]
-
Accurate Mass Determination: qNMR is a mass-based technique. Therefore, the use of a calibrated analytical balance capable of weighing to at least 0.01 mg is mandatory. Achieving a low measurement uncertainty requires that the relative uncertainty from gravimetric operations be less than 0.03%.[7]
-
NMR Parameter Optimization: To ensure the signal intensity is directly and solely proportional to the number of nuclei, the experiment must be conducted under quantitative conditions.
-
Relaxation Delay (D1): The time between pulses (D1) must be long enough to allow all nuclei to fully return to thermal equilibrium. A conservative and safe choice is a D1 of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the IS.
-
Pulse Angle: A smaller flip angle (e.g., 30°) is often used instead of a 90° pulse in conjunction with a shorter relaxation delay to increase signal averaging in a given amount of time, but a full 90° pulse with a sufficient D1 is the most straightforward approach for ensuring accurate quantification.[2]
-
Number of Scans (NS): This is chosen to achieve an adequate signal-to-noise ratio (S/N) for the smallest integral to be used in the calculation. A high S/N (typically >150:1) is necessary for precise integration.
-
Step-by-Step ¹⁹F qNMR Protocol
-
Sample Preparation (Gravimetric):
-
Using an analytical balance, accurately weigh ~25-35 mg of this compound into a clean, dry vial. Record the mass (m_analyte).
-
To the same vial, add an accurately weighed amount of high-purity (≥99.5%) 3,5-Bis(trifluoromethyl)benzoic acid (~15-25 mg). The goal is a molar ratio near 1:1 between the analyte and IS. Record the mass (m_IS).
-
Add a precise volume (~0.75 mL) of Acetone-d₆ to the vial.
-
Ensure complete dissolution by vortexing for at least 60 seconds.
-
Transfer the homogenous solution to a high-precision 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a well-maintained NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Tune and match the probe for the ¹⁹F frequency. Shim the magnetic field to achieve optimal homogeneity.
-
Set the following key acquisition parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 60 seconds (a conservative value to ensure full relaxation).
-
Acquisition Time (AT): 3-4 seconds.
-
Number of Scans (NS): 16 to 64 (adjust to achieve S/N > 150).
-
Temperature: Maintain a constant, controlled temperature (e.g., 298 K).[4]
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply an automated baseline correction, and manually verify that the baseline is flat in the regions of the signals to be integrated.
-
Integrate the distinct, well-resolved signals for the analyte (the CF₃ triplet) and the internal standard (the CF₃ singlet).
-
Workflow for qNMR Purity Determination
Caption: Experimental workflow for qNMR analysis.
Purity Calculation
The mass fraction purity of the analyte (w_analyte) is calculated using the following equation:
w_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * w_IS
Where:
-
I_analyte, I_IS: Integrated signal areas for the analyte and internal standard.
-
N_analyte, N_IS: Number of nuclei per molecule for the integrated signals (Analyte CF₃: N=3; IS 2xCF₃: N=6).
-
M_analyte, M_IS: Molar masses of the analyte and internal standard.
-
m_analyte, m_IS: Weighed masses of the analyte and internal standard.
-
w_IS: Mass fraction purity of the internal standard (from its certificate of analysis).
Part 2: Comparison with Alternative Analytical Methods
While qNMR is a powerful tool, it is essential to understand its performance in the context of other common quantitative techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Logical Framework for Method Selection
Caption: Decision logic for selecting an analytical method.
Quantitative Performance Comparison
The table below summarizes the typical performance characteristics of qNMR versus HPLC-UV for the assay of a high-purity substance.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Causality & Rationale |
| Principle | Primary Ratio Method[1] | Relative Method | qNMR relies on the intrinsic, universal property of nuclear spin, while HPLC response factors can vary. |
| Reference Standard | Requires a certified internal standard (can be structurally unrelated).[4] | Requires a certified reference standard of the analyte itself. | This makes qNMR extremely versatile for novel compounds or when a specific standard is unavailable.[1] |
| Accuracy | Excellent (unbiased) | High (can be biased by reference standard purity) | qNMR's direct proportionality between signal and nuclei count minimizes systemic bias. |
| Precision (RSD) | Typically < 0.5% | Typically < 1.0% | The high S/N and stability of modern NMR instruments allow for exceptional precision. |
| Linearity | Inherently linear over a wide dynamic range.[8] | Requires validation over the intended range (typically 80-120% of target).[9] | The NMR signal response is linear by its physical nature, whereas detector saturation can be an issue in HPLC. |
| Specificity | High; ¹⁹F NMR is exceptional due to wide spectral dispersion. | Dependent on chromatographic resolution from impurities. | Co-eluting impurities can interfere with HPLC quantification, while signal overlap is less common in ¹⁹F qNMR. |
| Sample Analysis | Non-destructive | Destructive | The sample can be recovered after qNMR analysis, which is crucial for precious materials. |
| Throughput | Lower (longer acquisition times per sample for high precision) | Higher (automated injections are rapid) | The need for long relaxation delays in qNMR increases the time per experiment. |
Adherence to Regulatory Standards
Any analytical method used in a regulated environment must be validated to prove it is fit for purpose. The principles described here align with the guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
-
ICH Q2(R2): This guideline details the validation characteristics required, such as accuracy, precision, specificity, linearity, and range.[10] A qNMR method can be fully validated according to these principles.
-
USP General Chapters <761> & <1761>: These chapters are being revised to expand on the growing use of qNMR in pharmaceutical analysis, introducing concepts like the analytical procedure lifecycle and aligning with modern validation approaches.[11][12] This underscores the regulatory acceptance and importance of qNMR.
Conclusion
For the quantitative analysis of this compound, ¹⁹F qNMR stands out as a superior analytical technique. Its status as a primary method frees the analyst from the requirement of an analyte-specific reference standard, a significant advantage in both research and development. The inherent specificity, precision, and accuracy of the method, grounded in the fundamental principles of nuclear magnetic resonance and supported by a robust, self-validating experimental protocol, ensure trustworthy and metrologically traceable results. While HPLC-UV remains a valuable tool for impurity profiling, qNMR offers a more direct, versatile, and fundamentally accurate approach for the definitive purity assignment of this critical fluorinated building block.
References
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 6. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
- 7. bipm.org [bipm.org]
- 8. frontiersin.org [frontiersin.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. NMR General Chapters and Best Practices for Compliance (Classroom) [usp.org]
- 12. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Aryl Trifluoroethyl Sulfones: A Comparative Analysis of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the trifluoroethyl sulfone moiety has emerged as a valuable functional group. Its strong electron-withdrawing nature and potential to modulate physicochemical properties, such as lipophilicity and metabolic stability, make it an attractive component in the design of novel therapeutics.[1] The reagent 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene represents a direct and efficient building block for introducing this pharmacophore into complex molecules via cross-coupling reactions. However, its utility must be weighed against alternative synthetic strategies that may offer greater flexibility or cost-effectiveness depending on the specific research context.
This guide provides an in-depth comparison of synthetic routes to access aryl trifluoroethyl sulfones, focusing on the strategic advantages and practical considerations of using pre-functionalized reagents versus multi-step approaches. Furthermore, we will explore the concept of bioisosterism, offering alternative functional groups that can mimic the properties of the trifluoroethyl sulfone group, thereby expanding the chemical space for drug discovery.
Strategic Approaches to Aryl Trifluoroethyl Sulfones
The synthesis of aryl trifluoroethyl sulfones can be broadly categorized into two primary strategies: a direct approach using a pre-functionalized aryl halide and a two-step approach involving the initial formation of an aryl trifluoroethyl sulfide followed by oxidation.
Strategy 1: The Building Block Approach with this compound
This strategy leverages the reactivity of the aryl bromide in this compound for direct incorporation of the trifluoroethylsulfonylphenyl moiety into a target molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the cornerstone of this approach.[2][3]
The primary advantage of this method is its efficiency in late-stage functionalization. For drug discovery programs, where rapid synthesis of analogs is crucial, having a readily available building block can significantly accelerate the structure-activity relationship (SAR) studies. The trifluoromethylphenyl sulfone group has been shown to be a reactive partner in Suzuki-Miyaura couplings, often exhibiting reactivity intermediate between that of aryl halides and nitroarenes.[1][3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Workflow for the Building Block Approach.
This protocol is a representative example for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) in degassed toluene.
-
Evacuate and backfill the Schlenk flask with an inert atmosphere (repeat 3 times).
-
Add the catalyst solution to the Schlenk flask, followed by a degassed solvent mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Strategy 2: The Two-Step Synthesis
This approach involves the initial synthesis of an aryl trifluoroethyl sulfide, which is then oxidized to the desired sulfone. This strategy offers greater flexibility in the choice of the aromatic starting material.
Step 1: Synthesis of Aryl Trifluoroethyl Sulfide
The key starting material for this step is 2,2,2-trifluoroethanethiol (CF₃CH₂SH).[4][5][6] This thiol can be coupled with a variety of aryl halides (iodides or bromides) through a copper-catalyzed C-S cross-coupling reaction.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Workflow for the Two-Step Synthetic Approach.
-
To a reaction vessel, add the aryl halide (1.0 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), a base (e.g., K₂CO₃, 2.0 equiv), and a suitable solvent (e.g., DMF or DMSO).
-
Add 2,2,2-trifluoroethanethiol (1.2 equiv) to the mixture.
-
Heat the reaction to 100-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aryl trifluoroethyl sulfide by column chromatography.
Step 2: Oxidation of the Sulfide to the Sulfone
The oxidation of the intermediate sulfide to the sulfone is a well-established transformation.[7][8] A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.
-
Dissolve the aryl trifluoroethyl sulfide (1.0 equiv) in a suitable solvent such as acetic acid or a fluorinated alcohol.
-
Add an excess of hydrogen peroxide (30% aqueous solution, 2-3 equiv).
-
Stir the reaction at room temperature or with gentle heating until the oxidation is complete (monitor by TLC or LC-MS).
-
Quench any remaining peroxide by the addition of a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the final aryl trifluoroethyl sulfone by recrystallization or column chromatography.
Comparative Analysis of Synthetic Strategies
| Feature | Strategy 1: Building Block Approach | Strategy 2: Two-Step Synthesis |
| Number of Steps | 1 (from advanced intermediate) | 2 |
| Starting Materials | This compound, Arylboronic acid | Aryl halide, 2,2,2-Trifluoroethanethiol, Oxidizing agent |
| Flexibility | Limited to the 4-((2,2,2-trifluoroethyl)sulfonyl)phenyl scaffold | High, as a wide variety of aryl halides can be used |
| Late-Stage Functionalization | Ideal for rapid analog synthesis | Less suitable for rapid late-stage diversification |
| Overall Yield | Dependent on the single cross-coupling step | Cumulative yield of two steps |
| Handling of Reagents | Solid, stable building block | 2,2,2-Trifluoroethanethiol is a volatile and odorous liquid[5][6] |
Bioisosteric Alternatives to the Trifluoroethyl Sulfone Group
For medicinal chemists, the trifluoroethyl sulfone moiety is often employed to achieve specific physicochemical and pharmacological properties. However, in some cases, this group may introduce liabilities such as poor solubility or off-target effects. Bioisosteric replacement is a powerful strategy to mitigate such issues while retaining the desired biological activity.[9][10]
Sulfoximines
Sulfoximines are emerging as promising bioisosteres for sulfones.[11][12] They are structurally similar but offer a stereogenic sulfur center and a nitrogen atom that can be a hydrogen bond donor or acceptor, providing additional vectors for interaction with biological targets.
Diaryl Difluoromethanes
The difluoromethylene group (CF₂) is a well-established bioisostere for ethers, ketones, and sulfones.[13] Diaryl difluoromethanes can mimic the steric and electronic properties of diaryl sulfones while potentially offering improved metabolic stability and altered polarity.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Bioisosteres of the Diaryl Sulfone Moiety.
Conclusion
The choice of a synthetic strategy to access aryl trifluoroethyl sulfones is highly dependent on the specific goals of the research program. For rapid, late-stage diversification of a lead compound with a pre-defined aromatic core, the use of a building block like This compound is a highly efficient and direct approach. However, for the synthesis of a wider range of analogs with diverse aromatic scaffolds, the two-step strategy, while longer, offers greater flexibility.
Furthermore, researchers in drug discovery should remain cognizant of the potential for bioisosteric replacement. Exploring alternatives such as sulfoximines and diaryl difluoromethanes can provide valuable opportunities to fine-tune the properties of a drug candidate and navigate a complex intellectual property landscape. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their pursuit of novel and effective chemical entities.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US10717707B2 - Synthesis of 2,2,2-trifluoroethanethiol - Google Patents [patents.google.com]
- 5. 2,2,2-Trifluoroethanethiol | C2H3F3S | CID 4133924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. An efficient method for the oxidation of sulfides to sulfones (1994) | Weiguo Su | 82 Citations [scispace.com]
- 9. drughunter.com [drughunter.com]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. escholarship.org [escholarship.org]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Cross-Coupling of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Introduction: Navigating the Challenges of Electron-Deficient Substrates
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency.[1][2] Their impact is particularly profound in the pharmaceutical and materials science sectors, where the precise construction of complex molecular architectures is paramount.[3][4][5] The substrate at the heart of this guide, 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene, is an exemplar of a valuable, yet challenging, building block. Its potent electron-withdrawing sulfonyl group significantly modulates the electronic properties of the aromatic ring, influencing the kinetics and outcomes of catalytic cycles.
This guide provides an in-depth comparison of various palladium catalyst systems for two of the most vital cross-coupling reactions involving this substrate: the Suzuki-Miyaura (C-C) coupling and the Buchwald-Hartwig (C-N) amination. We will move beyond mere protocols to explore the mechanistic rationale behind catalyst selection, empowering researchers to make informed decisions for achieving optimal yields and reaction efficiency.
The Engine of Synthesis: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is critical for rational catalyst selection. The process is a catalytic cycle involving the palladium center shuttling between the Pd(0) and Pd(II) oxidation states.[6][7]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. For electron-deficient substrates like ours, this step is generally facile.
-
Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner (an organoboron reagent or an amine) displaces the halide on the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. This is often the rate-limiting step, especially for electron-deficient systems.
Caption: General Palladium Cross-Coupling Cycle.
Part 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. The choice of ligand is paramount for success, as it must facilitate both oxidative addition and the often-challenging reductive elimination step.
Comparative Analysis of Catalyst Systems
For an electron-deficient substrate such as this compound, the ideal ligand should be both electron-rich and sterically bulky. Electron richness enhances the rate of reductive elimination, while steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[8]
| Catalyst System | Ligand Type | Key Advantages | Typical Conditions | Expected Performance & Rationale |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, inexpensive, simple to handle. | High catalyst loading (3-5 mol%), high temperatures (>100 °C), strong base (e.g., Na₂CO₃). | Moderate Yields. Triphenylphosphine is a classical ligand but lacks the electron-donating ability required to efficiently promote reductive elimination for electron-poor substrates. Higher temperatures are often needed to drive the reaction to completion. |
| Pd(OAc)₂ / SPhos | Biaryl Monophosphine | High activity, excellent for electron-deficient bromides, often effective at lower temperatures.[9] | Low catalyst loading (1-2 mol%), 80-100 °C, moderate base (e.g., K₃PO₄), solvent like Dioxane/H₂O. | High to Excellent Yields. SPhos is a bulky and electron-rich ligand from the Buchwald family, designed to accelerate the rate-limiting reductive elimination step. This is a highly reliable system for this substrate class. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | Robust, air-stable precatalyst, versatile for a range of substrates.[9] | 2-3 mol% loading, 80-110 °C, K₂CO₃ or Cs₂CO₃, solvent like DMF or Dioxane. | Good to High Yields. The dppf ligand provides good stability to the catalyst. Its bite angle and electronic properties make it a reliable choice, though sometimes less active than the more specialized Buchwald-type ligands for challenging substrates.[9] |
| Ligandless (e.g., Pd(OAc)₂) | No Ligand | Cost-effective, simple setup, environmentally benign (often in water).[10][11] | 0.5-2 mol% loading, high temperatures, often requires a phase-transfer catalyst (e.g., TBAB) in aqueous media.[12] | Variable to Good Yields. While appealing, "ligandless" reactions can be less reliable and may suffer from catalyst decomposition (Pd black formation). The electron-deficient nature of the substrate may aid the reaction, but control and reproducibility can be issues.[12] |
Protocol: Suzuki-Miyaura Coupling with a Buchwald Ligand System
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[7] The reaction is highly sensitive to the choice of ligand, base, and solvent, particularly when using electron-deficient aryl halides.
Comparative Analysis of Catalyst Systems
The catalytic cycle for amination requires a ligand that can facilitate C-N reductive elimination without allowing for deleterious side reactions like β-hydride elimination.[7]
| Catalyst System | Ligand Type | Key Advantages | Typical Conditions | Expected Performance & Rationale |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | One of the first-generation effective systems for primary amines. | High catalyst loading (2-5 mol%), high temperatures (100-110 °C), strong base (NaOt-Bu). | Moderate to Good Yields. While a foundational ligand, BINAP can be less effective for electron-deficient substrates compared to modern ligands. The rigidity of the ligand can sometimes hinder the reductive elimination step. |
| Pd(OAc)₂ / XPhos | Biaryl Monophosphine | Extremely active and versatile, high TONs, broad substrate scope, including challenging aryl bromides.[13] | Low catalyst loading (1-2 mol%), 80-100 °C, strong base (NaOt-Bu or LHMDS), solvent like Toluene or Dioxane. | Excellent Yields. XPhos is a highly electron-rich and bulky ligand that dramatically accelerates C-N reductive elimination.[14] It is considered a gold standard for difficult Buchwald-Hartwig couplings and is highly recommended for this substrate. |
| Pd₂(dba)₃ / RuPhos | Biaryl Monophosphine | Particularly effective for coupling with primary aliphatic amines and ammonia equivalents.[15] | 1-2 mol% loading, 80-100 °C, NaOt-Bu or K₃PO₄, solvent like t-BuOH or Dioxane. | Excellent Yields. RuPhos shares many advantages with XPhos but is often superior for specific classes of amines. Its electronic structure is finely tuned to promote the amination of less nucleophilic or sterically hindered amines. |
| G3-XPhos Precatalyst | Palladacycle Precatalyst | Air- and moisture-stable, provides rapid formation of the active monoligated Pd(0) species, highly reproducible. | 1-2 mol% loading, 80-100 °C, NaOt-Bu, Toluene. | Excellent Yields & Reproducibility. Precatalysts like G3-XPhos are designed to cleanly and rapidly generate the active catalyst in situ, avoiding side reactions and induction periods. This is the preferred system for ensuring high fidelity and scalability. |
Protocol: Buchwald-Hartwig Amination with a Palladacycle Precatalyst
This protocol provides a reliable method for the amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary or Secondary Amine (1.2 mmol, 1.2 equiv)
-
G3-XPhos Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Inside a nitrogen-filled glovebox, charge a vial with the G3-XPhos precatalyst and NaOt-Bu.
-
Add this compound and a stir bar.
-
Add the amine, followed by the anhydrous toluene.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 100 °C.
-
Stir the reaction and monitor its progress by TLC or GC-MS. Reactions are typically complete in 2-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Catalyst System Optimization
For novel or particularly challenging coupling partners, a systematic screening approach is advised.
References
- 1. mdpi.com [mdpi.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Palladium catalysis in the synthesis of medicinal agents [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Characterization of Suzuki Coupling Products by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds for novel therapeutics and functional materials.[1] The synthesis of biaryl scaffolds, in particular, is of immense importance due to their prevalence in biologically active compounds.[1] However, the successful synthesis is merely the first step; rigorous analytical validation of the final product is critical to confirm its identity, purity, and suitability for further applications.[1]
This guide provides an in-depth, objective comparison of two primary analytical techniques for the characterization of Suzuki coupling products: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By delving into the causality behind experimental choices and presenting supporting data, this document will empower researchers to select and implement the most effective analytical strategies for their specific needs.
The Analytical Imperative: Why Rigorous Characterization Matters
In drug development and materials science, the precise molecular structure of a compound dictates its function and safety. Ambiguities in structure or the presence of uncharacterized impurities can lead to failed experiments, misleading biological data, and ultimately, the derailment of promising research programs. A multi-faceted analytical approach, leveraging the complementary strengths of different techniques, provides the most robust and trustworthy validation of a synthesized compound.[1]
Comparative Analysis of Core Techniques
While both NMR and MS are powerful tools, they provide different and complementary information about a molecule. A comprehensive validation strategy often involves the use of both to paint a complete picture of the product's identity and purity.[1]
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including atom connectivity, chemical environment of nuclei, and stereochemistry. Quantitative assessment of purity.[1][2] | Provides unambiguous structure elucidation and allows for the identification and quantification of impurities.[2] | Lower sensitivity compared to MS, requires a larger sample size, and can be time-consuming. Complex spectra with overlapping signals can be challenging to interpret.[1][2] |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments (mass-to-charge ratio).[1] | High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.[1] Can be coupled with chromatographic techniques (GC-MS, LC-MS) for separation and identification of components in a mixture.[3] | Does not inherently provide detailed structural information; isomers may not be distinguishable by MS alone.[1][2] |
| Gas Chromatography (GC) | Separation of volatile compounds, providing retention time and an assessment of purity.[1] | Excellent for separating volatile impurities and starting materials from the product.[1] | Limited to thermally stable and volatile compounds. Non-volatile compounds may require derivatization.[4] |
| Liquid Chromatography (LC) | Separation of a wide range of compounds, including polar and non-polar substances.[4] | Suitable for a broader range of compounds than GC, including thermally unstable molecules, without the need for derivatization.[4][5] | Can be more expensive and require more maintenance than GC systems.[4] |
Delving into the Data: NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. For Suzuki coupling products, both ¹H and ¹³C NMR are indispensable for confirming the formation of the new C-C bond and verifying the overall structure.
Key ¹H NMR Signatures in Suzuki Coupling Products
The most telling evidence of a successful Suzuki coupling in the ¹H NMR spectrum is the change in the aromatic region. The signals corresponding to the protons on the aryl halide and the arylboronic acid starting materials will be replaced by a new set of signals characteristic of the biaryl product.
Example: Coupling of Iodobenzene and Phenylboronic Acid to form Biphenyl
-
¹H NMR (500 MHz, CDCl₃): δ = 7.59 (d, J = 8.1 Hz, 4H), 7.45 (t, J = 7.7 Hz, 4H), 7.36 (t, J = 7.4 Hz, 2H).[6]
The spectrum of biphenyl shows a characteristic pattern of multiplets in the aromatic region, distinct from the simpler spectra of the starting materials.[6] The integration of these signals should correspond to the number of protons in the final product.
The Power of ¹³C NMR for Unambiguous Confirmation
While ¹H NMR provides crucial information, ¹³C NMR offers a complementary and often more straightforward view of the carbon skeleton. The greater chemical shift dispersion in ¹³C NMR often resolves ambiguities that may arise from overlapping signals in the ¹H spectrum.[7]
Example: ¹³C NMR Data for Selected Biphenyls [8]
| Compound | Key ¹³C NMR Chemical Shifts (CDCl₃, δ in ppm) |
| Biphenyl | 140.19, 127.70, 126.20, 126.12 |
| 4-Methyl-1,1'-biphenyl | 140.12, 137.32, 135.96, 128.44, 127.66, 126.20, 126.12, 125.93, 28.69 |
| 4-Nitro-1,1'-biphenyl | 147.66, 147.11, 138.79, 129.17, 128.93, 127.82, 127.40, 124.12 |
Proton-decoupled ¹³C NMR can be a powerful tool for determining product ratios in mixtures, often with acquisition times of less than two minutes.[7]
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of the Suzuki coupling product, offering rapid confirmation of a successful reaction.[1][9] When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a formidable tool for reaction monitoring and purity assessment.[10][11]
Choosing the Right MS Technique: LC-MS vs. GC-MS
The choice between LC-MS and GC-MS depends primarily on the volatility and thermal stability of the analyte.[12]
-
GC-MS is ideal for volatile and thermally stable compounds.[12] It excels at separating and identifying volatile impurities and starting materials.[1] However, non-volatile Suzuki products may require a chemical modification step called derivatization to increase their volatility.[4]
-
LC-MS is more versatile and can analyze a broader range of compounds, including polar, non-polar, and thermally unstable molecules, without the need for derivatization.[4][12] Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used in LC-MS, which helps to keep the molecule intact during ionization.[4]
Interpreting Mass Spectra of Suzuki Products
The primary piece of information from a mass spectrum is the molecular ion peak (e.g., [M+H]⁺ in positive ion mode), which corresponds to the molecular weight of the product. The isotopic pattern of this peak should also match the theoretical distribution for the elemental composition of the product.[1]
Example: LC-MS Analysis of a Suzuki Reaction
In a typical real-time monitoring experiment, an aliquot of the reaction mixture is injected into the LC-MS system. The resulting chromatogram will show peaks for the starting materials and the product, and their corresponding mass spectra will confirm their identities. By tracking the increase in the product peak area over time, the reaction progress can be optimized.[10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[1][13]
-
Add a suitable solvent system (e.g., a mixture of an organic solvent and water).[13][14]
-
Stir the reaction mixture at the appropriate temperature for the required time, monitoring the reaction progress by TLC, GC-MS, or LC-MS.[3][13]
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.[14][15]
Protocol 2: NMR Sample Preparation and Analysis
-
Dissolve a small amount (typically ≤10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃).[7]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Process the data (phasing, baseline correction, and integration) to obtain the final spectra for analysis.
Protocol 3: LC-MS Sample Preparation and Analysis
-
Dissolve a small amount of the reaction mixture or purified product in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.[1]
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum over a relevant m/z range to detect the molecular ion of the expected product.[1]
Visualizing the Workflow
Caption: A flowchart illustrating the key stages from synthesis to validation of a Suzuki coupling product.
Decision-Making Framework for Analytical Strategy
The choice of analytical techniques should be guided by the specific information required at each stage of the research.
Caption: A decision-making diagram for selecting the appropriate analytical validation method.
Conclusion
While mass spectrometry is an invaluable technique for the rapid confirmation of the molecular weight of Suzuki coupling products, a comprehensive validation strategy that incorporates NMR spectroscopy is essential for unambiguous structure elucidation.[1] The integration of chromatographic methods, such as GC-MS and LC-MS, further enhances the ability to assess purity and monitor reaction kinetics. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can ensure the integrity of their synthesized compounds, paving the way for successful downstream applications in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - ProQuest [proquest.com]
- 10. advion.com [advion.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Introduction
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is a fluorinated aryl sulfone of significant interest in medicinal chemistry and materials science. The trifluoroethyl sulfonyl moiety can impart unique properties, including enhanced metabolic stability, increased lipophilicity, and potent electron-withdrawing capabilities, making it a valuable building block for novel pharmaceuticals and functional materials. This guide provides a comprehensive analysis of plausible synthetic routes to this target molecule, offering a side-by-side comparison of methodologies, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal pathway for their specific needs.
Proposed Synthetic Pathways: A Comparative Overview
Two primary synthetic strategies are proposed and evaluated herein. The first is a classical approach involving the formation of a thioether intermediate followed by oxidation. The second explores a more modern cross-coupling strategy.
Route 1: Validated Protocol via Thioether Oxidation
This two-step route is considered the more robust and validated approach, leveraging well-established and high-yielding transformations. It begins with the S-alkylation of 4-bromothiophenol, followed by oxidation of the resulting thioether to the desired sulfone.
Overall Reaction Scheme:
A Comparative Guide to the Reaction Rates of Aryl Bromides in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the synthesis of complex organic molecules is a cornerstone of innovation. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1][2][3][4] The efficiency of these transformations is critically dependent on the reactivity of the starting materials, particularly the aryl halide. This guide provides a comparative study of the reaction rates for different aryl bromides, offering insights into the factors that govern their reactivity and providing supporting experimental data to inform your synthetic strategies.
The Central Role of Oxidative Addition in Determining Reaction Rates
The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][5] This step, which involves the cleavage of the carbon-bromine (C-Br) bond and the formation of an organopalladium(II) intermediate, is often the rate-determining step of the overall reaction.[6][7] Consequently, factors that influence the ease of C-Br bond cleavage directly impact the reaction rate.
The general order of reactivity for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl.[8][9] However, within the class of aryl bromides, a nuanced interplay of electronic and steric factors dictates their relative reaction rates.
Electronic Effects: The Influence of Substituents on Aryl Bromide Reactivity
The electronic nature of the substituents on the aromatic ring plays a pivotal role in modulating the reactivity of aryl bromides.
-
Electron-Withdrawing Groups (EWGs): Aryl bromides bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) generally exhibit faster reaction rates.[8][10] These groups decrease the electron density on the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to nucleophilic attack by the palladium(0) catalyst.[10] This facilitates the oxidative addition step.
-
Electron-Donating Groups (EDGs): Conversely, aryl bromides with electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) tend to react more slowly.[10] These groups increase the electron density of the aromatic ring, strengthening the C-Br bond and making oxidative addition more challenging.
A Hammett analysis, which correlates reaction rates with substituent electronic properties, often reveals a positive ρ value for the oxidative addition of aryl halides, confirming that electron-withdrawing substituents accelerate the reaction.[8]
Steric Hindrance: A Major Contributor to Reaction Rate
Steric hindrance around the C-Br bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step.[2][11][12]
-
Ortho-Substituents: Aryl bromides with bulky substituents in the ortho position to the bromine atom are generally less reactive than their meta- or para-substituted counterparts. The steric clash between the ortho-substituent and the ligands on the palladium catalyst increases the activation energy for oxidative addition.
-
Bulky Ligands: The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst is also crucial.[2][13] While bulky, electron-rich ligands are often necessary to promote the reactivity of less reactive aryl halides like aryl chlorides, excessively bulky ligands can also introduce steric challenges.[2][12] A careful balance between the steric properties of the aryl bromide and the catalyst ligand is essential for optimal reactivity.
Comparative Data: A Suzuki-Miyaura Coupling Case Study
To illustrate the principles discussed above, the following table summarizes the relative reaction rates of various substituted bromobenzenes in a typical Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The data is presented as a general trend compiled from multiple studies.
| Aryl Bromide | Substituent (Position) | Electronic Effect | Relative Reaction Rate |
| 4-Bromonitrobenzene | -NO₂ (para) | Strong EWG | Very Fast |
| 4-Bromobenzonitrile | -CN (para) | Strong EWG | Fast |
| 4-Bromobenzotrifluoride | -CF₃ (para) | Strong EWG | Fast |
| Bromobenzene | -H | Neutral | Moderate |
| 4-Bromotoluene | -CH₃ (para) | Weak EDG | Slow |
| 4-Bromoanisole | -OCH₃ (para) | Strong EDG | Very Slow |
| 2-Bromotoluene | -CH₃ (ortho) | Weak EDG / Steric Hindrance | Very Slow |
This table represents a generalized trend. Actual rates can vary depending on specific reaction conditions, catalyst, and ligand used.
Experimental Protocol for a Comparative Kinetic Study
For a rigorous comparison of reaction rates, a carefully designed kinetic study is essential. The following protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura reaction using Gas Chromatography (GC).[14]
Materials:
-
Aryl bromides (e.g., 4-bromonitrobenzene, bromobenzene, 4-bromoanisole)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Schlenk tubes and other standard glassware for air-sensitive reactions
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Catalyst Pre-formation (in situ): In a dried Schlenk tube under an inert atmosphere (e.g., argon), combine Pd(OAc)₂ (1 mol%) and PPh₃ (2 mol%). Add anhydrous dioxane and stir at room temperature for 15 minutes.
-
Reaction Setup: In a separate Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and a known amount of the internal standard.
-
Reaction Initiation: Using a syringe, transfer the pre-formed catalyst solution to the Schlenk tube containing the reactants. Place the reaction vessel in a pre-heated oil bath at a constant temperature (e.g., 80 °C).
-
Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing diethyl ether and a small amount of water. Shake vigorously and allow the layers to separate. Analyze the organic layer by GC.
-
Data Analysis: Plot the concentration of the product (determined by GC relative to the internal standard) versus time for each aryl bromide. The initial slope of this plot will be proportional to the initial reaction rate.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for the kinetic study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the kinetic analysis of aryl bromide reactivity.
Conclusion
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is a multifactorial issue, with electronic effects and steric hindrance being the predominant determinants of reaction rates. Electron-withdrawing groups and minimal steric hindrance around the C-Br bond generally lead to faster reactions. By understanding these fundamental principles and employing systematic kinetic analysis, researchers can make more informed decisions in designing and optimizing their synthetic routes, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.
References
- 1. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The structural analogs, including 1-Bromo-4-(trifluoromethyl)sulfonyl benzene and 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, consistently indicate that this class of compounds should be handled as a skin, eye, and respiratory irritant. The protocols outlined below are therefore based on this hazard profile, providing a conservative and proactive approach to safety.
Hazard Identification and Risk Assessment
Based on data from analogous compounds, 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is anticipated to possess the following hazard classifications:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.
A thorough risk assessment should be conducted before commencing any work, considering the quantity of the substance to be handled and the nature of the experimental procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory and should be inspected for integrity before each use.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes and airborne particles, protecting the eyes and face from severe irritation. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected for tears or punctures before use and disposed of after handling the compound.[1] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant suit | Protects the skin on the arms and body from accidental contact. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit is recommended.[1] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be performed within a fume hood to prevent the inhalation of vapors or dust, which can cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Work Area Preparation : Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Gather Materials : Have all necessary equipment, including a calibrated balance, weighing paper, and appropriate containers, inside the fume hood before introducing the chemical.
-
Don PPE : Put on all required PPE as outlined in the table above.
-
Weighing : Carefully weigh the desired amount of this compound. Avoid creating dust. If the compound is a solid, handle it gently.
Experimental Use
-
Containment : All manipulations, including dissolution and reaction setup, must be conducted within the chemical fume hood.
-
Avoid Incompatible Materials : Keep the compound away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[3][4]
-
Temperature Control : Avoid excessive heating, as this may lead to decomposition and the release of hazardous fumes.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical aspect of the chemical lifecycle, ensuring environmental protection and compliance with regulations.
Waste Segregation
-
Halogenated Organic Waste : As a brominated organic compound, all waste containing this compound must be collected in a designated, clearly labeled container for halogenated organic waste.[2]
-
Avoid Mixing : Do not mix this waste with non-halogenated organic waste or other waste streams to prevent complex and costly disposal procedures.[2]
Container Management
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[2]
-
Closure : Keep the waste container securely closed when not in use.
-
Collection : When the container is approximately 75% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
